5'-O-DMT-N2-DMF-dG
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C34H36N6O6 |
|---|---|
Molekulargewicht |
624.7 g/mol |
IUPAC-Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,29+/m0/s1 |
InChI-Schlüssel |
YTRIMRXIMVGPAL-FTBOMTEUSA-N |
Isomerische SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Kanonische SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pivotal Role of the Dimethoxytrityl (DMT) Group in 5'-O-DMT-N2-DMF-dG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 5'-O-DMT-N2-DMF-dG is a cornerstone of modern nucleic acid chemistry, serving as a fundamental building block—a phosphoramidite—for the automated solid-phase synthesis of DNA. Its structure is meticulously designed with specific protecting groups that enable the precise, stepwise assembly of custom oligonucleotides. This guide provides an in-depth examination of the multifaceted role of the 5'-O-dimethoxytrityl (DMT) group, a component critical to the success and efficiency of the synthesis process. The N2-dimethylformamidine (DMF) group, which protects the guanine base, will also be contextualized.
Core Function of the Protecting Groups
In the context of this compound, both the DMT and DMF moieties are "protecting groups." Their primary function is to temporarily block reactive sites on the deoxyguanosine (dG) nucleoside to prevent unwanted side reactions during the sequential addition of nucleotides.
-
5'-O-DMT Group : The 4,4'-dimethoxytrityl (DMT) group is attached to the 5'-hydroxyl (-OH) of the deoxyribose sugar.[1][2] Its role is arguably the most critical for the chain elongation process.
-
N2-DMF Group : The dimethylformamidine (DMF) group protects the exocyclic amine (-NH2) at the N2 position of the guanine base.[3] This prevents the amine from interfering with the phosphoramidite coupling chemistry. The DMF group is favored in many applications for its lability, allowing for rapid removal under mild basic conditions.[3]
The Multifunctional Role of the 5'-O-DMT Group
The DMT group is not merely a simple placeholder; its unique chemical properties are leveraged at multiple stages of oligonucleotide synthesis, from chain assembly and monitoring to final purification.
Automated oligonucleotide synthesis proceeds in the 3'-to-5' direction, which is the reverse of biological DNA synthesis.[3] The process involves sequentially coupling a 5'-protected nucleoside phosphoramidite to the free 5'-hydroxyl of a growing oligonucleotide chain that is anchored to a solid support at its 3'-end.
The bulky DMT group on the incoming phosphoramidite (like this compound) ensures its 5'-hydroxyl is non-reactive. The key reaction is the formation of a phosphite triester linkage between the 3'-phosphoramidite of the new nucleotide and the 5'-hydroxyl of the support-bound chain. Without the DMT group, uncontrolled polymerization would occur, leading to a random assortment of products. After the coupling step is complete, the DMT group is chemically removed, revealing a new 5'-hydroxyl ready for the next cycle.
A significant advantage of using the DMT group is its utility in monitoring the efficiency of each coupling step. The DMT group is acid-labile and is removed at the beginning of each synthesis cycle (a step called detritylation) using a mild acid like 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.
Upon cleavage, the DMT group is released as a stable dimethoxytrityl cation (DMT+), which has a characteristic bright orange color and a strong absorbance maximum around 495-498 nm. By measuring the absorbance of the solution containing the cleaved cation, the synthesizer can precisely quantify the number of molecules that were successfully coupled in the previous cycle. This allows for the calculation of the stepwise coupling efficiency, a critical parameter for assessing the quality of the final oligonucleotide. A consistently high coupling efficiency (>99%) is essential for producing high-purity, full-length oligonucleotides.
The lipophilic (hydrophobic) nature of the DMT group provides a powerful handle for the purification of the final product. In a strategy known as "Trityl-On" purification, the final detritylation step is omitted on the synthesizer. This leaves the desired full-length oligonucleotide with the DMT group still attached at its 5'-end, while all the shorter, failed sequences (truncated sequences) possess a free 5'-hydroxyl.
This difference in hydrophobicity is exploited during reverse-phase high-performance liquid chromatography (RP-HPLC). The DMT-containing, full-length product is retained more strongly on the hydrophobic column matrix than the "Trityl-Off" failure sequences, allowing for excellent separation. After the purified oligonucleotide is collected, the DMT group is removed in a final manual detritylation step.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of the DMT and DMF protecting groups in standard oligonucleotide synthesis.
| Parameter | Value / Condition | Purpose / Significance |
| DMT Cation (DMT+) Absorbance Max | 495 - 498 nm | Spectrophotometric quantification to determine stepwise coupling efficiency. |
| Typical Stepwise Coupling Efficiency | > 99% | Ensures a high yield of the full-length oligonucleotide product. |
| DMT Removal (Detritylation) Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane | Rapid and efficient cleavage of the DMT group to enable the next coupling cycle. |
| Guanine (N2) DMF Deprotection | Conc. Ammonium Hydroxide, 55°C, 1 hr | Mild conditions for removing the base protection, preserving sensitive modifications. |
| Guanine (N2) Isobutyryl (iBu) Deprotection | Conc. Ammonium Hydroxide, 55°C, >5 hrs | Harsher, more prolonged conditions compared to DMF deprotection. |
Key Experimental Protocols
-
Objective : To remove the 5'-DMT group from the support-bound oligonucleotide to prepare for the next coupling cycle.
-
Apparatus : Automated DNA/RNA Synthesizer.
-
Reagent : 3% (w/v) Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM).
-
Procedure :
-
The synthesis column containing the solid support with the DMT-on oligonucleotide is washed with anhydrous acetonitrile to remove residual moisture and reagents.
-
The detritylation reagent (3% TCA in DCM) is passed through the column for approximately 50-90 seconds.
-
The eluent, containing the orange DMT+ cation, is collected. For monitoring, this solution is passed through a flow-through UV-Vis spectrophotometer to measure absorbance at ~498 nm.
-
The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid, which would inhibit the subsequent coupling reaction.
-
The support-bound oligonucleotide, now with a free 5'-hydroxyl, is ready for the coupling step.
-
-
Objective : To remove the 5'-DMT group from the purified oligonucleotide following RP-HPLC.
-
Reagent : 80% Acetic Acid (v/v) in water.
-
Procedure :
-
The lyophilized (dried) "Trityl-On" oligonucleotide is dissolved in 200-500 µL of 80% acetic acid.
-
The solution is incubated at room temperature for 20-30 minutes. The orange color will not appear as the DMT+ cation reacts with water to form the colorless dimethoxytritanol.
-
The reaction is quenched by adding an equal volume of an appropriate buffer or by proceeding directly to precipitation/desalting.
-
The detritylated oligonucleotide is typically desalted using gel filtration or ethanol precipitation to remove the acetic acid and dimethoxytritanol byproduct.
-
-
Objective : To cleave the oligonucleotide from the solid support and remove all remaining protecting groups (e.g., N2-DMF on guanine, cyanoethyl on phosphates).
-
Reagent : Concentrated Ammonium Hydroxide.
-
Procedure :
-
The solid support is transferred from the synthesis column to a screw-cap vial.
-
Concentrated ammonium hydroxide is added to the vial.
-
The vial is sealed and heated at 55°C for at least 1 hour to ensure complete removal of the labile DMF groups and cleavage from the support.
-
After cooling, the supernatant containing the fully deprotected oligonucleotide is removed from the solid support.
-
The ammonium hydroxide is typically removed by lyophilization or vacuum centrifugation.
-
Visualizations
Caption: Logical relationship of key functional groups in the this compound phosphoramidite building block.
Caption: Workflow of the four main steps in one cycle of automated solid-phase oligonucleotide synthesis.
References
An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG: Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and critical role of 5'-O-(4,4'-dimethoxytrityl)-N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) in the chemical synthesis of oligonucleotides. This protected nucleoside is a fundamental building block in the production of synthetic DNA, which is essential for a wide range of applications in research, diagnostics, and therapeutics.
Chemical Structure and Properties
This compound is a chemically modified derivative of the natural nucleoside 2'-deoxyguanosine. The modifications, the 5'-O-DMT and the N2-DMF protecting groups, are crucial for its function in automated solid-phase oligonucleotide synthesis.
Chemical Structure:
-
2'-deoxyguanosine Core: The fundamental purine nucleoside found in DNA.
-
5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl function of the deoxyribose sugar. This group serves two primary purposes: it prevents the 5'-hydroxyl from participating in unwanted side reactions during the phosphoramidite coupling step, and its hydrophobicity is exploited in the purification of the final oligonucleotide product.
-
N2-DMF (Dimethylformamidine) Group: A protecting group attached to the exocyclic amine (N2) of the guanine base. This protection is necessary to prevent side reactions at this nucleophilic position during the oligonucleotide synthesis cycle. The DMF group is favored for its rapid removal under mild basic conditions.
A 2D representation of the chemical structure of this compound is provided below:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound are summarized in the table below. It is important to note that some properties, such as melting point, can vary depending on the crystalline form and purity of the sample.
| Property | Value |
| CAS Number | 40094-22-2 |
| Molecular Formula | C34H36N6O6 |
| Molecular Weight | 624.69 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like acetonitrile, dichloromethane, and DMSO. |
| Storage Conditions | Store at -20°C, protected from moisture. |
Role in Oligonucleotide Synthesis
This compound is a key component in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used method for producing synthetic DNA. In this process, the protected nucleoside is first converted into a phosphoramidite monomer by reacting its 3'-hydroxyl group. This phosphoramidite is then used in the stepwise addition of nucleotides to a growing DNA chain attached to a solid support.
The logical workflow for the utilization of this compound in a single coupling cycle of oligonucleotide synthesis is illustrated below.
Caption: Workflow of a single coupling cycle in oligonucleotide synthesis.
Experimental Protocols
This section provides representative experimental protocols for the synthesis of this compound and the subsequent deprotection steps in oligonucleotide synthesis.
Synthesis of this compound
The synthesis of this compound involves two key steps: the protection of the exocyclic amine of 2'-deoxyguanosine with a DMF group, followed by the protection of the 5'-hydroxyl group with a DMT group.
Materials:
-
2'-deoxyguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol
-
Pyridine (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Triethylamine
Procedure:
-
N2-DMF Protection:
-
Suspend 2'-deoxyguanosine in methanol.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the suspension.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Evaporate the solvent under reduced pressure to obtain the crude N2-(N,N-dimethylformamidinyl)-2'-deoxyguanosine.
-
-
5'-O-DMT Protection:
-
Dissolve the crude product from the previous step in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) portion-wise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in dichloromethane containing a small amount of triethylamine to afford this compound as a white foam.
-
Characterization Data
The synthesized this compound should be characterized by various spectroscopic methods to confirm its identity and purity.
| Analysis | Expected Results |
| 1H NMR | Characteristic peaks for the DMT group (aromatic protons and methoxy groups), the DMF group (formamidine proton and methyl groups), and the deoxyguanosine moiety (sugar protons and guanine H8 proton). |
| 13C NMR | Resonances corresponding to all carbon atoms in the molecule, including the distinct signals for the DMT, DMF, and deoxyguanosine carbons. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]+. |
| Purity (HPLC) | A major peak with a purity of ≥98%. |
Deprotection Protocols in Oligonucleotide Synthesis
Following the completion of solid-phase synthesis, the protecting groups must be removed to yield the final oligonucleotide.
1. Removal of the N2-DMF Group (and other base-labile protecting groups):
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure: The solid support with the synthesized oligonucleotide is treated with the basic solution at an elevated temperature (e.g., 55°C) for a specified period. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.
2. Removal of the 5'-O-DMT Group (Detritylation):
-
Reagent: A mild acid, typically 2-3% dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an organic solvent like dichloromethane.
-
Procedure: This step is performed at the beginning of each synthesis cycle to deprotect the 5'-hydroxyl for the next coupling reaction. A final detritylation step is also performed after the purification of the "DMT-on" oligonucleotide. The release of the orange-colored dimethoxytrityl cation can be monitored spectrophotometrically to assess the coupling efficiency of each step.
Applications in Drug Development and Research
The ability to synthesize custom DNA sequences using building blocks like this compound is fundamental to many areas of modern molecular biology and drug development.
Logical Relationship of Applications
Caption: Key application areas for synthetic oligonucleotides.
-
Therapeutics: The development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers as therapeutic agents for a variety of diseases, including genetic disorders and cancers.
-
Diagnostics: The synthesis of primers and probes for polymerase chain reaction (PCR), DNA sequencing, and microarray analysis for the diagnosis of infectious diseases and genetic conditions.
-
Research: The creation of synthetic genes, site-directed mutagenesis to study protein function, and the synthesis of guide RNAs for CRISPR-based gene editing.
Conclusion
This compound is an indispensable reagent in the chemical synthesis of DNA. Its carefully designed protecting groups enable the efficient and high-fidelity construction of custom oligonucleotides, which are critical tools in modern molecular biology, diagnostics, and the development of novel nucleic acid-based therapeutics. A thorough understanding of its chemical properties and the protocols for its use is essential for researchers and professionals working in these fields.
The Role of the Dimethylformamidine (DMF) Protecting Group in Guanosine Phosphoramidites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic oligonucleotide chemistry, the choice of protecting groups is paramount to achieving high-yield, high-purity DNA and RNA sequences. For guanosine, a nucleoside particularly susceptible to side reactions, the selection of an appropriate protecting group for its exocyclic amine is critical. The dimethylformamidine (DMF) group has emerged as a superior alternative to the traditional isobutyryl (iBu) group, offering significant advantages in deprotection efficiency and overall synthesis outcomes. This technical guide provides an in-depth analysis of the function and application of the DMF protecting group in guanosine phosphoramidites.
Core Function and Advantages of the DMF Protecting Group
The primary function of the DMF protecting group is to shield the exocyclic N2 amine of guanosine from undesired reactions during the sequential coupling steps of solid-phase oligonucleotide synthesis. Its unique chemical properties impart several key advantages over the conventional iBu group:
-
Rapid Deprotection: The most significant advantage of the DMF group is the substantial reduction in deprotection time. This lability under basic conditions allows for faster overall synthesis turnaround, a crucial factor in high-throughput applications.
-
Enhanced Purity for Guanine-Rich Sequences: In sequences with a high guanine content, the stubborn nature of the iBu group can lead to incomplete deprotection, resulting in undesired modified oligonucleotides. The DMF group mitigates this issue, leading to a purer final product, especially in challenging G-rich sequences.[]
-
Prevention of Depurination: The electron-donating nature of the DMF group provides a protective effect, reducing the incidence of depurination—the cleavage of the glycosidic bond—that can occur during the acidic detritylation step of the synthesis cycle.
-
Comparable Stability and Coupling Efficiency: dG(dmf) phosphoramidite exhibits solution stability comparable to other standard phosphoramidites, ensuring reliable performance in automated synthesizers. While direct quantitative comparisons of coupling efficiency are not extensively published, the widespread adoption of dG(dmf) suggests that its performance is at least on par with, if not superior to, dG(iBu) in achieving high stepwise coupling yields, which are typically greater than 99%.
Quantitative Data Summary
The primary quantitative advantage of the DMF protecting group lies in its deprotection kinetics. The following tables summarize the deprotection times for DMF- and iBu-protected guanosine under various standard conditions.
| Protecting Group | Reagent | Temperature | Time for Complete Deprotection |
| dG(dmf) | Concentrated Ammonium Hydroxide | Room Temperature | 16 hours |
| 55°C | 2 hours[] | ||
| 65°C | 1 hour[] | ||
| dG(iBu) | Concentrated Ammonium Hydroxide | Room Temperature | 36 hours |
| 55°C | 8-16 hours | ||
| 65°C | 8 hours |
Table 1. Deprotection times with concentrated ammonium hydroxide.
The introduction of "UltraFAST" deprotection reagents, such as a 1:1 mixture of ammonium hydroxide and methylamine (AMA), further accentuates the benefits of the DMF group, although it is also effective with the iBu group.
| Protecting Group | Reagent | Temperature | Time for Complete Deprotection |
| dG(dmf) | AMA | Room Temperature | 120 minutes |
| 55°C | 10 minutes | ||
| 65°C | 5 minutes | ||
| dG(iBu) | AMA | Room Temperature | 120 minutes |
| 55°C | 10 minutes | ||
| 65°C | 5 minutes |
Table 2. UltraFAST deprotection times with AMA.
It is important to note that while DMF is labile to basic amines, it is surprisingly resistant to cleavage by sodium hydroxide. Complete deprotection of a dG(dmf)-containing oligonucleotide with 0.4 M NaOH in a methanol/water mixture can take over 72 hours at room temperature, in stark contrast to the 17 hours required for an iBu-protected counterpart.
Experimental Protocols
Synthesis of 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite
This protocol outlines the synthesis of the dG(dmf) phosphoramidite, a key building block for oligonucleotide synthesis.
Step 1: Protection of the Exocyclic Amine
-
Starting Material: 5'-O-DMT-2'-deoxyguanosine.
-
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure:
-
Dissolve 5'-O-DMT-2'-deoxyguanosine in anhydrous methanol.
-
Add an excess of DMF-DMA to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine.
-
Purify the product by silica gel chromatography.
-
Step 2: Phosphitylation
-
Starting Material: 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine.
-
Reagents:
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base.
-
Anhydrous dichloromethane (DCM) or acetonitrile as the solvent.
-
-
Procedure:
-
Dissolve the dried 5'-O-DMT-N2-(dimethylformamidinyl)-2'-deoxyguanosine in the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Add the non-nucleophilic base to the solution.
-
Slowly add the phosphitylating agent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or 31P NMR spectroscopy.
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
Purify the final phosphoramidite product using silica gel chromatography.
-
Solid-Phase Oligonucleotide Synthesis Cycle
The following is a standard protocol for one cycle of oligonucleotide synthesis on an automated synthesizer using dG(dmf) phosphoramidite. The cycle is repeated for each nucleotide to be added to the growing chain.
-
Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with an acidic solution, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. This exposes a free 5'-hydroxyl group.
-
Coupling: The dG(dmf) phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleotide.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated using a capping mixture, typically containing acetic anhydride and N-methylimidazole.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
Deprotection and Cleavage of the Oligonucleotide
Standard Deprotection:
-
The solid support is treated with concentrated ammonium hydroxide (28-30%) at 55°C for 2 hours or 65°C for 1 hour. This single step cleaves the oligonucleotide from the solid support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the DMF protecting groups from the guanine bases.
-
The ammoniacal solution containing the deprotected oligonucleotide is collected, and the solvent is removed by evaporation.
UltraFAST Deprotection:
-
The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
The mixture is heated at 65°C for 5-10 minutes.
-
The solution is collected, and the solvent is evaporated. For this protocol, it is recommended to use acetyl (Ac) protected dC to avoid potential side reactions.
Mandatory Visualizations
Conclusion
The dimethylformamidine protecting group offers significant advantages in the synthesis of oligonucleotides, particularly in terms of deprotection efficiency and the generation of high-purity products, especially for guanine-rich sequences. Its compatibility with standard and rapid deprotection protocols makes it a valuable tool for researchers and professionals in drug development and molecular biology. The detailed protocols and data presented in this guide provide a comprehensive resource for the effective utilization of dG(dmf) phosphoramidites in routine and high-throughput oligonucleotide synthesis.
References
A Technical Guide to 5'-O-DMT-N2-DMF-dG: A Key Building Block in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the precise chemical properties and applications of nucleotide building blocks are of paramount importance. This guide provides an in-depth look at 5'-O-(4,4'-Dimethoxytrityl)-N2-(dimethylformamidine)-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG), a modified nucleoside crucial for the synthesis of oligonucleotides.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below. This data is essential for accurate experimental design and analysis in nucleic acid chemistry.
| Property | Value | Reference |
| Molecular Weight | 624.69 g/mol | [1][2][3] |
| Chemical Formula | C34H36N6O6 | [1][2] |
| CAS Number | 40094-22-2 | |
| Appearance | White to off-white powder | |
| Purity | ≥98.5% |
Role in Oligonucleotide Synthesis
This compound is a protected form of deoxyguanosine used as a monomer in solid-phase oligonucleotide synthesis. The protecting groups are critical for ensuring the specific, sequential addition of nucleotides to the growing DNA or RNA chain.
-
5'-O-DMT (Dimethoxytrityl) group: This acid-labile group protects the 5'-hydroxyl function, preventing unwanted reactions during the coupling step. Its removal (detritylation) allows for the controlled elongation of the oligonucleotide chain in the 3' to 5' direction. The DMT cation released during this step has a characteristic orange color, which can be used to monitor coupling efficiency.
-
N2-DMF (Dimethylformamidine) group: This group protects the exocyclic amine of the guanine base. This prevents side reactions at the N2 position during the synthesis process.
The phosphoramidite version of this compound, 5'-O-DMT-N2-DMF-2'-deoxyguanosine 3'-CE phosphoramidite, is the active monomer used in the synthesis cycle. It plays a vital role in the development of nucleic acid-based therapeutics, diagnostics, and research applications, including cancer, genetic disorders, and viral infections.
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the phosphoramidite method of solid-phase DNA synthesis, where this compound (as a phosphoramidite) would be used for the incorporation of a guanine base.
Objective: To synthesize a custom DNA oligonucleotide on a solid support.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached.
-
Phosphoramidite monomers of A, C, G (such as DMT-dG(dmf) Phosphoramidite), and T.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole - ETT).
-
Oxidizing solution (e.g., iodine solution).
-
Capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., ammonium hydroxide).
-
An automated DNA synthesizer.
Methodology:
The synthesis cycle consists of four main steps, repeated for each nucleotide added to the sequence:
-
Detritylation (Deblocking):
-
The solid support is washed with an acidic solution (e.g., trichloroacetic acid in dichloromethane) to remove the 5'-DMT protecting group from the bound nucleoside.
-
This exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
-
The column is washed with a neutral buffer to remove the acid.
-
-
Coupling:
-
The next nucleoside in the sequence (e.g., this compound phosphoramidite) is mixed with an activator and delivered to the solid support.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.
-
-
Capping:
-
To prevent the elongation of unreacted chains (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation.
-
This is achieved by treating the support with a mixture of acetic anhydride and N-methylimidazole.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.
-
This is typically done using a solution of iodine in the presence of water and a weak base.
-
After this step, the cycle can be repeated, starting with the detritylation of the newly added nucleotide.
-
Post-Synthesis Processing:
-
Cleavage and Deprotection: Once the entire sequence is synthesized, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N2-DMF on guanine) are removed using a strong base, typically ammonium hydroxide.
-
Purification: The final product is purified, often by high-performance liquid chromatography (HPLC), to remove any truncated sequences or other impurities.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the solid-phase oligonucleotide synthesis cycle.
References
Stability and storage conditions for 5'-O-DMT-N2-DMF-dG
An In-depth Technical Guide to the Stability and Storage of 5'-O-DMT-N2-DMF-dG
For researchers, scientists, and professionals in drug development, the integrity of oligonucleotide building blocks is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (this compound), a critical reagent in nucleic acid synthesis.
Introduction
This compound is a protected deoxyguanosine derivative widely used in the chemical synthesis of oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of synthesis efficiency. The exocyclic amine of the guanine base is protected by a dimethylformamidine (DMF) group, which is favored for its rapid deprotection characteristics. The stability of this compound, both in its solid form and in solution, is crucial for the successful synthesis of high-quality oligonucleotides.
Chemical Stability
The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The phosphoramidite form of this compound, used in automated synthesis, is particularly sensitive.
Protecting Groups:
-
5'-O-DMT (Dimethoxytrityl) Group: This bulky group protects the 5'-hydroxyl function. It is readily cleaved under mild acidic conditions, a property exploited during solid-phase oligonucleotide synthesis to allow for the stepwise addition of nucleotides.[1] The stability of the DMT group is essential for ensuring that the 5'-hydroxyl remains protected until the appropriate step in the synthesis cycle.[2]
-
N2-DMF (Dimethylformamidine) Group: The DMF group protects the exocyclic amine of the guanine base. A key advantage of the DMF protecting group over the more traditional isobutyryl (iBu) group is its faster removal under basic conditions. This allows for more rapid deprotection of the final oligonucleotide product.[3]
Phosphoramidite Moiety:
When in its 3'-CE phosphoramidite form, the molecule is highly susceptible to hydrolysis. The stability of deoxyribonucleoside phosphoramidites in acetonitrile solution generally decreases in the order T > dC > dA > dG.[4] The dG phosphoramidite is the least stable of the common phosphoramidites. Degradation can occur through hydrolysis, which can be catalyzed by trace amounts of acid, and other side reactions.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and reactivity of this compound. Recommendations vary for the solid compound and solutions.
Solid Form:
The compound in its solid (powder) form is relatively stable if stored correctly.
| Storage Temperature | Duration | Notes |
| -20°C | Up to 2 years | Keep vial tightly sealed, away from moisture and light. |
| +2 to +8°C | Shorter term | For less critical, short-term storage. |
In Solution:
Solutions of this compound are less stable and should be prepared fresh whenever possible. If stock solutions are necessary, they should be stored under the following conditions.
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Store as aliquots in tightly sealed vials. |
| DMSO | -20°C | Up to 1 month | Store as aliquots in tightly sealed vials. |
| DMSO | 4°C | Up to 2 weeks | For very short-term storage. |
Handling Recommendations
To ensure the longevity and performance of this compound, the following handling procedures are recommended:
-
Equilibration: Before opening the vial, especially when removing from cold storage, allow the product to equilibrate to room temperature for at least one hour. This prevents condensation of moisture inside the vial, which can lead to hydrolysis.
-
Inert Atmosphere: For the phosphoramidite form, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen.
-
Solution Preparation: Whenever possible, prepare and use solutions on the same day. If preparing stock solutions, use anhydrous solvents and store in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
While specific, detailed experimental protocols for stability testing of this compound are not extensively published in the public domain, the assessment of its purity and degradation typically involves standard analytical techniques.
General Protocol for Purity Assessment by HPLC:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the DMT cation absorbs strongly (around 498 nm after acid treatment) or at a standard wavelength for nucleic acids (e.g., 260 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak. Degradation products will appear as additional peaks.
Visualizing Workflows and Pathways
General Handling and Storage Workflow:
Caption: General workflow for the storage and handling of this compound.
Deprotection Pathway:
This diagram illustrates the removal of the DMT and DMF protecting groups, which is a controlled process during synthesis and deprotection but can also be considered a degradation pathway if it occurs prematurely.
Caption: Chemical deprotection pathway for this compound.
Conclusion
The stability of this compound is a critical factor in the synthesis of high-quality oligonucleotides. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the reliability of their synthetic processes. As a solid, the compound is stable for extended periods at -20°C when protected from moisture. In solution, it is significantly less stable, and best practices involve using freshly prepared solutions or storing aliquots at ultra-low temperatures for a limited time. Understanding the lability of the protecting groups and the phosphoramidite moiety is key to troubleshooting and optimizing oligonucleotide synthesis protocols.
References
The Cornerstone of Rapid Oligonucleotide Synthesis: A Technical Guide to dG(dmf)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase oligonucleotide synthesis, the choice of protecting groups is a critical determinant of efficiency, purity, and the integrity of the final product. Among these, the N2-dimethylformamidine (dmf) protected deoxyguanosine phosphoramidite, dG(dmf), has emerged as a cornerstone for rapid and high-quality DNA and RNA synthesis. This technical guide provides an in-depth exploration of the key features of dG(dmf), offering a comprehensive resource for researchers and professionals in the field.
Introduction to dG(dmf) in Phosphoramidite Chemistry
The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, proceeding in a 3' to 5' direction through a four-step cycle: detritylation, coupling, capping, and oxidation.[1] Protecting groups are essential to prevent unwanted side reactions on the exocyclic amino groups of adenosine (dA), guanosine (dG), and cytidine (dC). The dmf group on the dG phosphoramidite plays a pivotal role in streamlining this process, particularly in the deprotection step.[2][3]
Core Advantages of dG(dmf)
The adoption of dG(dmf) in oligonucleotide synthesis protocols offers several distinct advantages over traditional protecting groups like isobutyryl (ibu).
Accelerated Deprotection Kinetics
A primary advantage of the dmf protecting group is its significantly faster removal compared to the conventional ibu group.[4] This lability allows for substantially reduced deprotection times, increasing throughput and minimizing the exposure of the synthesized oligonucleotide to harsh basic conditions, which can be detrimental to sensitive modifications and labels.
Compatibility with "UltraFAST" Deprotection Reagents
dG(dmf) is highly compatible with "UltraFAST" deprotection protocols that utilize reagents such as a mixture of ammonium hydroxide and methylamine (AMA). With AMA, complete deprotection of oligonucleotides synthesized with dG(dmf) and acetyl-protected dC (Ac-dC) can be achieved in as little as 5-10 minutes at 65°C. This rapid deprotection is a significant improvement over the hours or even days required with traditional methods.
Prevention of Depurination
The electron-donating nature of the dimethylformamidine group provides enhanced protection against depurination, a common side reaction that occurs at guanosine and adenosine residues during the acidic detritylation step. By stabilizing the glycosidic bond, dG(dmf) contributes to higher fidelity and yield of the full-length oligonucleotide product, which is especially crucial in the synthesis of long oligonucleotides.
Quantitative Performance Data
The selection of a protecting group is often guided by its performance in key aspects of the synthesis process. The following tables summarize the quantitative advantages of dG(dmf).
Comparative Deprotection Times
| dG Protecting Group | Deprotection Reagent | Temperature | Time for Complete Deprotection | Reference |
|---|---|---|---|---|
| dG(dmf) | Ammonium Hydroxide | 55°C | 1-2 hours | |
| dG(ibu) | Ammonium Hydroxide | 55°C | 16 hours | |
| dG(dmf) | Ammonium Hydroxide | 65°C | 1 hour | |
| dG(ibu) | Ammonium Hydroxide | 65°C | 8 hours | |
| dG(dmf) | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | |
| dG(ibu) | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | |
| dG(dmf) | 0.4 M Sodium Hydroxide in MeOH/water | Room Temperature | > 72 hours | |
| dG(ibu) | 0.4 M Sodium Hydroxide in MeOH/water | Room Temperature | 17 hours |
Coupling Efficiency and Yield
While direct comparative studies on coupling efficiency are not extensively published in a single table, it is widely accepted that high coupling efficiency (>99%) is standard for all commercially available phosphoramidites, including dG(dmf), under optimized conditions. The primary impact of dG(dmf) on overall yield comes from the reduction of side reactions like depurination and the efficiency of the deprotection step, which leads to a higher recovery of the full-length product. The theoretical yield of full-length product (FLP) can be calculated as a function of the average coupling efficiency (ACE) and the number of couplings (n-1, where n is the oligonucleotide length): FLP = (ACE)^(n-1). A slight decrease in ACE can significantly impact the yield of longer oligonucleotides.
Experimental Protocols
The following are detailed methodologies for the key stages of solid-phase oligonucleotide synthesis utilizing dG(dmf) phosphoramidite.
Standard Phosphoramidite Synthesis Cycle
This cycle is automated on a DNA synthesizer.
-
Detritylation: The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The dG(dmf) phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. A typical coupling time for standard bases is around 30 seconds.
-
Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated. This is achieved by treating the support with a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester by oxidation. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. A low concentration iodine oxidizer (e.g., 0.02 M) is recommended when using dG(dmf).
Deprotection Protocols
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and heat at 55°C for 1-2 hours or at 65°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.
Note: This protocol requires the use of acetyl-protected dC (Ac-dC) to avoid transamination of the cytosine base.
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the solid support in a sealed vial.
-
Heat the vial at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube and evaporate to dryness.
Potential Side Reactions and Mitigation
Even with optimized protocols, side reactions can occur.
-
GG Dimer Addition: Acidic activators can cause a small percentage of premature detritylation of the incoming dG(dmf) phosphoramidite, leading to the formation and incorporation of a GG dimer. This results in an n+1 impurity. Using a less acidic activator or optimizing activator concentration can help minimize this.
-
N3-Cyanoethylation of Thymidine: During ammonia deprotection, acrylonitrile, a byproduct of cyanoethyl group removal, can alkylate the N3 position of thymidine. This can be minimized by using a larger volume of ammonia or by using AMA, as methylamine is a more effective scavenger of acrylonitrile.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) illustrate the key processes involving dG(dmf).
Conclusion
The use of dG(dmf) phosphoramidite represents a significant advancement in the field of oligonucleotide synthesis. Its key features—rapid deprotection kinetics, compatibility with fast deprotection reagents, and its ability to suppress depurination—collectively contribute to the efficient and high-fidelity production of synthetic DNA and RNA. For researchers and drug development professionals, a thorough understanding and implementation of protocols involving dG(dmf) are essential for achieving optimal results in applications ranging from basic research to the development of nucleic acid-based therapeutics.
References
The Alchemist's Guide to Modern DNA: A Technical Whitepaper on Phosphoramidite Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely synthesize custom sequences of DNA has become the cornerstone of modern molecular biology, enabling advancements in fields ranging from synthetic biology and diagnostics to therapeutic drug development. The chemical engine driving this revolution is the robust and highly efficient phosphoramidite method of solid-phase DNA synthesis. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and quantitative data to empower researchers in their pursuit of engineering the blueprint of life.
Core Principles of Phosphoramidite Chemistry
Introduced in the early 1980s, phosphoramidite chemistry has become the gold standard for the chemical synthesis of DNA due to its high coupling efficiency and amenability to automation.[1][2][3] The synthesis is performed in the 3' to 5' direction, opposite to the natural enzymatic synthesis, on a solid support, typically controlled pore glass (CPG).[4][5] This solid-phase approach is crucial as it allows for the easy removal of excess reagents by simple washing steps after each reaction cycle.
The entire process is a cyclical series of four distinct chemical reactions: deblocking (detritylation), coupling, capping, and oxidation. Each cycle results in the addition of a single nucleotide to the growing oligonucleotide chain. The success of this method hinges on the use of protecting groups on the phosphoramidite monomers to prevent unwanted side reactions.
A typical phosphoramidite monomer consists of:
-
A nucleoside (dA, dC, dG, or dT).
-
A phosphoramidite group at the 3'-hydroxyl position, which is the reactive site for chain elongation.
-
A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which is removed at the beginning of each cycle to allow for the addition of the next monomer.
-
Protecting groups on the exocyclic amines of the nucleobases (except for thymine) to prevent side reactions during synthesis.
-
A β-cyanoethyl group protecting the phosphate group.
The Four-Step Synthesis Cycle: A Detailed Look
The automated synthesis of DNA is a meticulously orchestrated repetition of a four-step cycle. The efficiency of each step is paramount to achieving a high yield of the full-length, correct sequence oligonucleotide.
Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The removal of the DMT group yields a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction. The liberated DMT cation is orange-colored, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.
Coupling
In the coupling step, the next phosphoramidite monomer, activated by a catalyst, is added to the reaction column. The activator, typically a weak acid like 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus, forming a phosphite triester linkage and elongating the DNA strand by one nucleotide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated phosphoramidite.
Capping
The coupling reaction, while highly efficient, is not 100% complete. To prevent the unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles, which would result in oligonucleotides with internal deletions (n-1 sequences), a capping step is introduced. This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and a catalyst like N-methylimidazole (NMI). The resulting acetylated chains are chemically inert and will not be elongated further.
Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester. The most common oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran (THF), water, and pyridine. This step provides the natural phosphodiester backbone of the DNA molecule after the final deprotection.
Quantitative Data in Phosphoramidite Synthesis
The overall yield of a full-length oligonucleotide is critically dependent on the stepwise coupling efficiency. Even a small decrease in efficiency can lead to a significant reduction in the final product, especially for longer oligonucleotides.
| Oligonucleotide Length (bases) | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |
| 10 | 87.3% | 95.6% |
| 20 | 75.0% | 90.9% |
| 50 | 47.7% | 78.2% |
| 100 | 22.4% | 60.9% |
| 150 | 10.5% | 47.4% |
| 200 | 4.9% | 36.9% |
| Data adapted from publicly available information. |
Experimental Protocols
The following are generalized protocols for the key steps in phosphoramidite DNA synthesis. Specific parameters may need to be optimized based on the synthesizer, reagents, and the specific oligonucleotide sequence.
Protocol 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Flush the synthesis column with the detritylation solution.
-
Incubate for 60-120 seconds to ensure complete removal of the DMT group.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
Protocol 2: Coupling
-
Reagents:
-
Phosphoramidite solution (0.05 M to 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.
-
Allow the coupling reaction to proceed for a specified time (typically 30-180 seconds). Coupling times may be extended for modified or sterically hindered phosphoramidites.
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Protocol 3: Capping
-
Reagents:
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) with lutidine or pyridine.
-
Capping Solution B: N-methylimidazole in THF.
-
-
Procedure:
-
Deliver a mixture of Capping Solution A and B to the synthesis column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Protocol 4: Oxidation
-
Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
Protocol 5: Cleavage and Deprotection
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
After the final synthesis cycle, treat the solid support with concentrated ammonium hydroxide to cleave the oligonucleotide from the support. This is typically done at room temperature for 1-2 hours.
-
The ammonium hydroxide solution also removes the protecting groups from the phosphate backbone (β-cyanoethyl groups) and the nucleobases.
-
The final 5'-DMT group can be removed by treatment with a mild acid if "DMT-off" synthesis is desired.
-
Visualizing the Workflow
To better understand the logical flow and chemical transformations in phosphoramidite synthesis, the following diagrams are provided.
Caption: High-level workflow of the phosphoramidite DNA synthesis cycle.
Caption: Structure of a protected phosphoramidite monomer.
Caption: The core coupling reaction in phosphoramidite synthesis.
Conclusion
Phosphoramidite chemistry remains the cornerstone of modern DNA synthesis, providing a reliable and efficient method for producing high-quality, custom oligonucleotides. A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, is essential for researchers and drug development professionals to harness the full potential of this powerful technology. As the demand for synthetic DNA continues to grow, further innovations in phosphoramidite chemistry and synthesis platforms will undoubtedly play a pivotal role in shaping the future of biotechnology and medicine.
References
An In-depth Technical Guide on Purity Requirements for 5'-O-DMT-N2-DMF-dG in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-DMT-N2-DMF-dG, or 5'-O-(4,4'-Dimethoxytrityl)-N2-[(dimethylamino)methylene]-2'-deoxyguanosine, is a protected nucleoside phosphoramidite, a critical building block in the chemical synthesis of DNA oligonucleotides.[1][2] The purity of this reagent is of paramount importance as it directly influences the yield and quality of the synthesized oligonucleotides, which are foundational tools in a vast array of research, diagnostic, and therapeutic applications.[3][4] Impurities can lead to truncated sequences, the incorporation of incorrect bases, and overall failure of the synthesis, compromising experimental results and the viability of potential drug candidates. This guide provides a detailed overview of the purity requirements, analytical methodologies, and quality control workflows for this compound.
Core Purity Specifications
The quality of this compound is assessed through a series of stringent analytical tests. High-purity material is crucial for achieving high coupling efficiency during solid-phase oligonucleotide synthesis.[5] The following table summarizes the key quantitative specifications for this phosphoramidite.
| Parameter | Specification | Significance and Impact of Deviation |
| Appearance | White to off-white powder. | A non-conforming appearance can indicate significant contamination or degradation of the product. |
| Purity by HPLC | ≥98% | A lower purity signifies the presence of impurities that can compete in the coupling reaction, leading to failed or truncated oligonucleotide sequences. |
| Identity by ³¹P NMR | Conforms to structure | This confirms the presence of the correct phosphorus (III) center, which is essential for the coupling reaction. Deviations can indicate oxidation to non-reactive P(V) species. |
| Identity by ¹H NMR | Conforms to structure | Verifies the overall integrity of the molecule, including the presence of the DMT protecting group and the DMF protection on the guanine base. |
| Water Content | ≤ 0.5% | Moisture can hydrolyze the phosphoramidite moiety, rendering it inactive for synthesis and reducing coupling efficiency. |
| Insolubles | Clear, colorless solution in acetonitrile | Particulate matter can block the fluidic pathways of automated DNA synthesizers, causing mechanical failure of the synthesis. |
Experimental Protocols for Purity Assessment
Rigorous analytical testing is essential to verify the purity of this compound. The following are detailed protocols for the most critical analyses.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the this compound and separate it from any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare the sample by dissolving approximately 1 mg of the this compound in 1 mL of acetonitrile.
-
Set up a gradient elution program on the HPLC system. A typical gradient might be:
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-17 min: 95% B
-
17-18 min: 95-50% B
-
18-20 min: 50% B
-
-
Inject 5-10 µL of the sample solution.
-
Record the chromatogram. The product, this compound, will typically appear as a pair of peaks (diastereomers) due to the chiral phosphorus center.
-
Calculate the purity by dividing the area of the two main product peaks by the total area of all peaks in the chromatogram.
-
2. Identity and Purity Confirmation by Phosphorus-31 NMR (³¹P NMR)
-
Objective: To confirm the identity of the phosphoramidite and to detect the presence of oxidized phosphorus (P(V)) impurities.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Procedure:
-
Prepare the sample by dissolving approximately 10-20 mg of the this compound in 0.5-0.7 mL of the deuterated solvent.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The spectrum should exhibit a major signal (often appearing as two closely spaced singlets for the diastereomers) in the characteristic phosphoramidite region, typically between 140 and 155 ppm.
-
The absence of significant signals in the 0-20 ppm region indicates a low level of P(V) impurities.
-
Logical Workflow for Quality Control
The following diagram illustrates the logical workflow for the quality control and release of this compound for use in research and manufacturing.
Caption: Quality control workflow for this compound.
Conclusion
The stringent adherence to purity specifications for this compound is a non-negotiable aspect of modern molecular biology and drug development. For researchers and scientists, sourcing this critical reagent from suppliers who provide comprehensive certificates of analysis with detailed results from multiple analytical techniques is essential for ensuring the reliability, reproducibility, and success of oligonucleotide synthesis and subsequent applications. The use of well-characterized, high-purity phosphoramidites is the first and one of the most critical steps in generating high-quality nucleic acid-based tools and therapeutics.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. HPLC analysis of phosphoramidites using RP or NP conditions [labbulletin.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Automated DNA Synthesis Using 5'-O-DMT-N2-DMF-dG
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite in automated solid-phase DNA synthesis. The use of the dimethylformamidine (DMF) protecting group for the exocyclic amine of guanine allows for rapid deprotection under milder basic conditions compared to standard protecting groups like isobutyryl (iBu).[1][2] This is particularly advantageous for the synthesis of oligonucleotides containing base-sensitive modified nucleosides.
Overview of Automated DNA Synthesis
Automated DNA synthesis via the phosphoramidite method is a cyclical process that sequentially adds nucleotides to a growing chain attached to a solid support.[1][3] The synthesis proceeds in the 3' to 5' direction and each cycle consists of four main chemical steps: detritylation, coupling, capping, and oxidation.[1]
Key Reagents and Their Functions
A successful synthesis relies on high-quality reagents. The following table summarizes the essential reagents and their roles in the process.
| Reagent | Function | Typical Concentration/Solvent |
| This compound Phosphoramidite | Deoxyguanosine building block with protecting groups for the 5'-hydroxyl (DMT) and the exocyclic amine (DMF). | 0.05 M - 0.1 M in anhydrous acetonitrile. |
| Anhydrous Acetonitrile (MeCN) | Primary solvent for phosphoramidites, activator, and washing steps. Must be of high purity with low water content (<30 ppm). | - |
| Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Deblocking/Detritylation: Removes the acid-labile DMT group from the 5'-hydroxyl of the growing oligonucleotide chain. | 3% TCA in DCM. |
| Activator (e.g., 1H-Tetrazole, ETT, DCI) | Coupling: Protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group for reaction with the 5'-hydroxyl. | Typically 0.25 M - 0.5 M in anhydrous acetonitrile. |
| Capping Reagent A (Acetic Anhydride) | Capping: Acetylates unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. | Typically in THF/Pyridine. |
| Capping Reagent B (N-Methylimidazole) | Capping: Acts as a catalyst for the acetylation reaction. | Typically in THF. |
| Oxidizer (Iodine solution) | Oxidation: Converts the unstable phosphite triester linkage to a stable phosphate triester linkage. | 0.02 - 0.1 M Iodine in THF/Water/Pyridine. |
| Ammonium Hydroxide (NH₄OH) or AMA (Ammonium hydroxide/40% Methylamine) | Cleavage and Deprotection: Cleaves the synthesized oligonucleotide from the solid support and removes the protecting groups from the nucleobases and phosphate backbone. | Concentrated NH₄OH or a 1:1 mixture of NH₄OH and 40% Methylamine. |
Experimental Protocols
The following protocols outline the key stages of automated DNA synthesis using this compound.
Preparation of Reagents
Proper preparation of reagents is critical for achieving high synthesis efficiency.
-
Phosphoramidite Solution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). To ensure anhydrous conditions, molecular sieves can be added to the solvent at least 24 hours before use.
-
Activator Solution: Prepare the activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile) according to the synthesizer manufacturer's recommendations.
-
Anhydrous Solvents: Use DNA synthesis grade anhydrous acetonitrile and dichloromethane with a water content below 30 ppm.
Automated Synthesis Cycle
The automated DNA synthesizer performs the following four steps in a cycle for each nucleotide addition. The timings provided are typical and may need optimization based on the specific synthesizer and scale of synthesis.
| Step | Reagent(s) | Typical Duration |
| 1. Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 50 seconds |
| 2. Coupling | This compound Phosphoramidite + Activator | 25-60 seconds |
| 3. Capping | Acetic Anhydride/N-Methylimidazole in THF/Pyridine | 20 seconds |
| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30 seconds |
| Wash Steps | Anhydrous Acetonitrile | Variable |
Step 1: Detritylation The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support using a solution of trichloroacetic acid in dichloromethane. The resulting orange-colored DMT cation can be monitored spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.
Step 2: Coupling The this compound phosphoramidite, dissolved in anhydrous acetonitrile, is mixed with an activator solution (e.g., 1H-tetrazole). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide chain, forming a phosphite triester linkage. A coupling efficiency of over 99% is desirable.
Step 3: Capping To prevent the elongation of chains that failed to react during the coupling step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are irreversibly capped. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is accomplished using a solution of iodine in the presence of water and a weak base like pyridine.
Following oxidation, the cycle is repeated for the addition of the next nucleotide.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The DMF protecting group on guanine is more labile than the standard isobutyryl (iBu) group, allowing for faster and milder deprotection conditions.
Standard Deprotection with Ammonium Hydroxide:
-
Transfer the solid support to a sealed vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Heat the vial at 55 °C for 1 hour. This is significantly faster than the 5 hours typically required for iBu-dG.
Rapid Deprotection with AMA: For even faster deprotection, a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used.
-
Add the AMA solution (1:1 v/v) to the solid support.
-
Heat the vial at 65 °C for 10 minutes.
-
Note: When using AMA, acetyl-protected dC (Ac-dC) should be used instead of benzoyl-protected dC (Bz-dC) to avoid base modification.
After deprotection, the supernatant containing the crude oligonucleotide is collected, and the solvent is evaporated prior to purification.
Visualizations
The following diagrams illustrate the key molecule and processes involved in the automated DNA synthesis using this compound.
Caption: Chemical structure of this compound phosphoramidite.
Caption: The four-step automated DNA synthesis cycle.
Caption: Overall experimental workflow for oligonucleotide synthesis.
References
Application of 5'-O-DMT-N2-DMF-dG in the Synthesis of Oligonucleotides for Gene Sequencing
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, providing essential tools for a vast array of applications, including gene sequencing, PCR, gene synthesis, and therapeutics. The phosphoramidite method is the gold standard for this process, enabling the efficient and automated synthesis of DNA and RNA sequences. A key aspect of this methodology is the use of protecting groups on the nucleoside phosphoramidites to prevent unwanted side reactions during synthesis.
This document provides detailed application notes and protocols for the use of 5'-O-DMT-N2-DMF-dG, a protected deoxyguanosine phosphoramidite, in the synthesis of high-quality oligonucleotides for gene sequencing applications. The N2-dimethylformamidine (DMF) protecting group on the guanine base offers significant advantages, most notably a more rapid deprotection profile compared to the traditional isobutyryl (ibu) group, which can streamline the overall synthesis workflow.
Principle of Phosphoramidite Chemistry
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process involving four main steps for each nucleotide addition: deblocking, coupling, capping, and oxidation. The 5'-hydroxyl group of the growing oligonucleotide chain is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each cycle. The incoming phosphoramidite, such as this compound, is then coupled to the free 5'-hydroxyl group. Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Advantages of the N2-DMF Protecting Group
The choice of protecting group for the exocyclic amine of guanosine is critical for the overall efficiency and speed of oligonucleotide synthesis. While the isobutyryl (ibu) group has been traditionally used, the dimethylformamidine (DMF) group offers several key advantages:
-
Faster Deprotection: The DMF group is significantly more labile than the ibu group under basic conditions, allowing for substantially shorter deprotection times. This is particularly beneficial for high-throughput oligonucleotide synthesis.
-
Reduced Guanine Modification: The milder deprotection conditions required for DMF-dG can help to minimize base modifications, especially in G-rich sequences.
-
Compatibility with Standard Reagents: this compound phosphoramidite is compatible with standard reagents used in automated DNA synthesis.
Quantitative Comparison of Deprotection Times
The primary advantage of using this compound is the significant reduction in deprotection time. The following table summarizes typical deprotection conditions and times for DMF- and ibu-protected dG.
| Protecting Group | Deprotection Reagent | Temperature | Time | Reference |
| N2-DMF-dG | Concentrated Ammonia | 55°C | 2 hours | [1] |
| Concentrated Ammonia | 65°C | 1 hour | [1] | |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | [2] | |
| N2-ibu-dG | Concentrated Ammonia | 55°C | 8-16 hours | |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 10 minutes | [2] |
Note: While AMA offers rapid deprotection for both, the faster deprotection of DMF-dG with standard concentrated ammonia provides more flexibility and avoids the need for a secondary amine.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides
This protocol outlines the general procedure for synthesizing oligonucleotides using an automated DNA synthesizer with this compound phosphoramidite.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard phosphoramidites for dA, dC, and T
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA)
Procedure:
-
Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer. Install the appropriate phosphoramidite, reagent, and solvent bottles.
-
Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through the following steps for each nucleotide addition: a. Deblocking: The DMT group is removed from the 5'-end of the growing oligonucleotide chain by treatment with the deblocking solution. b. Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. c. Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the elongation of failure sequences. d. Oxidation: The phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with the cleavage and deprotection solution (refer to Protocol 2).
References
Application Note & Protocols: Site-Specific Incorporation of 5'-O-DMT-N2-DMF-dG for Custom Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[1] 5'-O-DMT-N2-DMF-dG is a key phosphoramidite building block used in automated solid-phase DNA synthesis to introduce a deoxyguanosine (dG) residue into a growing oligonucleotide chain.[2] The 5'-dimethoxytrityl (DMT) group provides a temporary, acid-labile protection for the 5'-hydroxyl, preventing unwanted polymerization during synthesis, while the N2-dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base.[2] This application note provides detailed protocols and data for the efficient incorporation of this compound into custom oligonucleotides, along with workflows for deprotection and purification.
The use of the DMF protecting group on the dG phosphoramidite is particularly advantageous as it is compatible with a variety of deprotection strategies, including rapid or "UltraFAST" methods.[3] This allows for the synthesis of oligonucleotides containing sensitive modifications that might not withstand harsher deprotection conditions. Modified oligonucleotides have a vast range of applications, including their use as antisense agents, siRNAs, aptamers, and probes for genetic profiling and biosensors.
Data Presentation
Table 1: Phosphoramidite Coupling Parameters
| Parameter | Value | Reference |
| Phosphoramidite | This compound | |
| Concentration | 0.065 - 0.1 M in anhydrous acetonitrile | |
| Activator | 5-(Ethylthio)-1H-tetrazole (ETT) or Saccharin 1-methylimidazole (SMI) | |
| Standard Coupling Time | 2 minutes | |
| Extended Coupling Time (for bulky modifications) | 6 - 10 minutes | |
| Average Stepwise Yield | 98% (with DMT-protected phosphoramidites) |
Table 2: Deprotection Conditions for Oligonucleotides Containing N2-DMF-dG
| Reagent | Temperature | Duration | Notes | Reference |
| Concentrated Ammonia (NH4OH) | 60°C | 30 - 60 minutes | Accelerated deprotection. | |
| Concentrated Ammonia (NH4OH) | Room Temperature | 16 hours | Mild deprotection for sensitive modifications. | |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5 - 10 minutes | "UltraFAST" deprotection. Requires acetyl-protected dC. | |
| t-Butylamine/water (1:3) | 60°C | 6 hours | Alternative mild deprotection. | |
| 0.1 M NaOH | 25°C | 12 - 16 hours | Compatible with certain modifications, but may require longer times for complete deprotection of multiple dG(dmf) residues. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for incorporating a this compound phosphoramidite into a growing oligonucleotide chain on a solid support. The synthesis proceeds in the 3' to 5' direction.
Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., ETT in acetonitrile)
-
Capping solutions (A and B)
-
Oxidizer solution (e.g., Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Automated DNA synthesizer
Procedure:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the collected trityl cation solution can be used to quantify the efficiency of the previous coupling step.
-
Coupling: The this compound phosphoramidite, dissolved in anhydrous acetonitrile, is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the elongation of failure sequences (sequences with deletions) in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizer solution.
-
Iteration: The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of the protecting groups from the nucleobases and the phosphate backbone.
Materials:
-
Synthesized oligonucleotide on solid support
-
Deprotection reagent (e.g., Concentrated Ammonium Hydroxide, AMA solution)
-
Heating block or oven
Procedure (using Concentrated Ammonium Hydroxide):
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 60°C for 30-60 minutes for accelerated deprotection or at room temperature for 16 hours for mild deprotection.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Procedure (using AMA for "UltraFAST" Deprotection):
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution to the vial.
-
Seal the vial and incubate at 65°C for 5-10 minutes. Note: This method requires the use of acetyl (Ac) protected dC to prevent base modification.
-
Cool the vial and transfer the supernatant to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 3: Purification of the Oligonucleotide
Purification is often necessary to remove failure sequences and other impurities. A common method for purifying oligonucleotides synthesized with the 5'-DMT group intact ("DMT-on") is reverse-phase HPLC or cartridge purification.
Materials:
-
Crude, deprotected oligonucleotide (with 5'-DMT group still attached)
-
Reverse-phase HPLC column or purification cartridge
-
HPLC system or syringe
-
Appropriate buffers (e.g., acetonitrile, triethylammonium acetate)
-
Detritylation solution (e.g., 80% acetic acid)
Procedure (DMT-on Cartridge Purification):
-
Resuspend the crude, DMT-on oligonucleotide in a low-salt loading buffer.
-
Condition the purification cartridge according to the manufacturer's instructions.
-
Load the oligonucleotide solution onto the cartridge. The hydrophobic DMT group will cause the full-length oligonucleotide to be retained, while shorter, "DMT-off" failure sequences will pass through.
-
Wash the cartridge with a low-concentration organic solvent (e.g., acetonitrile) to remove failure sequences.
-
Elute the purified DMT-on oligonucleotide with a higher concentration of organic solvent.
-
Manual Detritylation: To the eluted fraction, add a detritylation solution (e.g., 80% acetic acid) and incubate for 15-30 minutes at room temperature to cleave the DMT group.
-
Neutralize the solution and desalt the purified oligonucleotide using a method such as ethanol precipitation or a desalting column.
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: General workflow for oligonucleotide deprotection and purification.
References
Application Notes and Protocols for Deprotection of Oligonucleotides Containing dG(dmf)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of the N2-dimethylformamidine (dmf) protecting group for deoxyguanosine (dG) in oligonucleotide synthesis offers a significant advantage due to its facile removal under basic conditions compared to traditional protecting groups like isobutyryl (iBu). This property allows for faster deprotection protocols, which is particularly beneficial for the synthesis of long oligonucleotides, sequences rich in guanine, and modified oligonucleotides sensitive to prolonged exposure to harsh basic conditions.[1][2][3] The lability of the dmf group enables the use of milder reagents and shorter reaction times, minimizing potential side reactions and improving the overall yield and purity of the final product.[1] This document provides detailed application notes and protocols for various methods of deprotecting oligonucleotides containing dG(dmf).
Deprotection Methods Overview
The deprotection of oligonucleotides is a critical final step in solid-phase synthesis, involving three main stages: cleavage from the solid support, removal of phosphate protecting groups (typically cyanoethyl), and removal of the nucleobase protecting groups.[4] For oligonucleotides containing dG(dmf), several deprotection strategies are available, ranging from standard ammonium hydroxide treatment to ultra-fast methods using amine mixtures. The choice of method depends on the overall composition of the oligonucleotide, including the presence of other sensitive modifications.
Quantitative Data Summary
The following tables summarize the conditions for various deprotection methods for oligonucleotides containing dG(dmf).
Table 1: Ammonium Hydroxide Deprotection Conditions for dG(dmf)
| Reagent | Temperature | Time | Notes |
| Concentrated NH₄OH | Room Temp. | 8-17 hours | Sufficient for deprotecting A, C, and dmf-dG. |
| Concentrated NH₄OH | 55 °C | 1-4 hours | Faster deprotection compared to room temperature. |
| Concentrated NH₄OH | 65 °C | 1-2 hours | Rapid deprotection with ammonium hydroxide. |
Table 2: Amine-Based and Alternative Deprotection Conditions for dG(dmf)
| Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65 °C | 5-10 minutes | "UltraFAST" deprotection. Requires the use of Acetyl-dC (Ac-dC) to prevent base modification. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | Room Temp. | 2 hours | Milder "UltraFAST" option. |
| Tert-Butylamine/water (1:3, v/v) | 60 °C | 6 hours | A good option for certain sensitive modifications. |
| 0.4 M Sodium Hydroxide in Methanol/Water (4:1, v/v) | Room Temp. | >72 hours | dG(dmf) is remarkably resistant to this condition, making it generally unsuitable for oligonucleotides containing this modification. |
| Potassium Carbonate (50 mM) in Methanol | Room Temp. | 4 hours | Primarily for "UltraMild" protected monomers; dG(dmf) deprotection may be incomplete. |
Experimental Protocols
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
This protocol is a reliable method for the deprotection of standard oligonucleotides containing dG(dmf).
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap vials.
-
Heating block or oven.
Procedure:
-
After synthesis, dry the solid support thoroughly with argon or nitrogen.
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
For cleavage and deprotection, incubate the vial under one of the following conditions:
-
Standard: 55 °C for 2-4 hours.
-
Rapid: 65 °C for 1-2 hours.
-
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.
-
Wash the solid support with 0.5 mL of water and combine the wash with the solution from the previous step.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for quantification and downstream applications.
Protocol 2: Ultra-Fast Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This protocol is ideal for high-throughput synthesis and for oligonucleotides that are sensitive to prolonged basic conditions. Note: This method requires the use of acetyl-protected dC (Ac-dC) during synthesis to prevent cytosine deamination.
Materials:
-
Oligonucleotide synthesized on a solid support with Ac-dC.
-
Ammonium Hydroxide (30%) / Methylamine (40%) solution (1:1, v/v) (AMA).
-
Screw-cap vials.
-
Heating block.
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This should be done in a fume hood.
-
Dry the solid support after synthesis.
-
Transfer the support to a screw-cap vial.
-
Add 1 mL of the freshly prepared AMA solution to the vial.
-
Seal the vial tightly and incubate at 65 °C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the AMA solution containing the oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of water and combine with the oligonucleotide solution.
-
Evaporate the solution to dryness in a vacuum concentrator.
-
Resuspend the oligonucleotide for further use.
Visualizations
Caption: General workflow for oligonucleotide deprotection.
Caption: Structure of dG with dmf protecting group.
Key Considerations and Troubleshooting
-
Fresh Reagents: Always use fresh ammonium hydroxide and prepare AMA solution immediately before use. Old reagents can lead to incomplete deprotection.
-
Sensitive Modifications: For oligonucleotides containing base-labile modifications (e.g., certain dyes), milder deprotection conditions such as lower temperatures or alternative reagents like tert-butylamine/water may be necessary.
-
Guanine-Rich Sequences: The use of dG(dmf) is particularly advantageous for G-rich sequences, as it helps to prevent incomplete deprotection that can be observed with the more stable dG(iBu) protecting group.
-
Purification: Following deprotection, purification of the oligonucleotide by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) is recommended to remove any truncated sequences or remaining impurities.
-
Incomplete Deprotection: If analysis (e.g., by mass spectrometry) indicates incomplete deprotection, it may be necessary to increase the deprotection time or temperature, or switch to a more potent deprotection reagent like AMA.
Conclusion
The dmf protecting group for deoxyguanosine provides a versatile and efficient means of synthesizing high-quality oligonucleotides. By selecting the appropriate deprotection method based on the specific requirements of the oligonucleotide, researchers can achieve rapid and complete deprotection, leading to higher yields and purities of the final product. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in the field of oligonucleotide synthesis and drug development.
References
Application Notes and Protocols: The Use of 5'-O-DMT-N2-DMF-dG in Molecular Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-DMT-N2-DMF-dG is a chemically modified nucleoside phosphoramidite, a critical building block in the chemical synthesis of deoxyribonucleic acid (DNA) oligonucleotides. Its structure is designed for seamless integration into automated solid-phase synthesis protocols. The 5'-dimethoxytrityl (DMT) group provides a temporary, acid-labile protection for the 5'-hydroxyl group, while the N2-dimethylformamidine (DMF) group shields the exocyclic amine of the guanine base during the coupling reactions. This protection strategy ensures high fidelity and coupling efficiency during the step-wise assembly of the oligonucleotide chain.
In the field of molecular diagnostics, the precise and reliable synthesis of custom oligonucleotides is paramount. These synthetic DNA molecules serve as primers for polymerase chain reaction (PCR), probes for detecting specific nucleic acid sequences, and components of microarrays and next-generation sequencing (NGS) platforms. The use of high-quality phosphoramidites like this compound is essential for the development of accurate and sensitive diagnostic assays for a wide range of diseases, including genetic disorders, infectious diseases, and cancer.[][2]
Principle of Use: Solid-Phase Oligonucleotide Synthesis
This compound is utilized in the phosphoramidite method of solid-phase oligonucleotide synthesis, which occurs in a cyclical manner, typically on an automated synthesizer. The synthesis proceeds in the 3' to 5' direction. The fundamental cycle involves four key steps:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside anchored to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a brief treatment with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[3] The cleaved DMT cation is orange-colored and its absorbance can be measured to monitor the efficiency of each coupling step.
-
Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole, and then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not undergo coupling are acetylated. This is typically done using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by treatment with an oxidizing agent, usually an iodine solution in the presence of water and a weak base.
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
References
Application Notes and Protocols for the Synthesis of G-Rich Sequences Using 5'-O-DMT-N2-DMF-dG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine-rich (G-rich) nucleic acid sequences are of significant interest in biological and pharmaceutical research due to their propensity to form four-stranded structures known as G-quadruplexes. These structures are implicated in key biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for drug development. The chemical synthesis of G-rich oligonucleotides, however, presents challenges, primarily due to the potential for side reactions and incomplete deprotection of the guanine bases.
The use of 5'-O-DMT-N2-dimethylformamidine-2'-deoxyguanosine (5'-O-DMT-N2-DMF-dG) phosphoramidite offers a significant advantage in the solid-phase synthesis of these complex sequences. The dimethylformamidine (DMF) protecting group on the exocyclic amine of guanine is more labile than the standard isobutyryl (ibu) group, facilitating faster and more efficient deprotection. This is particularly crucial for G-rich sequences where steric hindrance can impede the removal of more robust protecting groups, leading to higher purity and yield of the final product.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of G-rich oligonucleotides.
Advantages of N2-DMF-dG for G-Rich Sequence Synthesis
The primary advantage of employing the DMF protecting group for guanosine lies in its rapid and clean removal under milder basic conditions compared to the traditional isobutyryl (ibu) group.
-
Reduced Deprotection Time: The DMF group is cleaved approximately four times faster than the ibu group, significantly shortening the overall time required for oligonucleotide processing.[3]
-
Improved Purity for G-Rich Sequences: Incomplete deprotection is a common issue in the synthesis of G-rich oligonucleotides, leading to a heterogeneous final product. The enhanced lability of the DMF group minimizes this problem, resulting in a higher yield of the desired full-length sequence.[1]
-
Compatibility with Labile Modifications: The faster deprotection protocols enabled by DMF-dG are more compatible with oligonucleotides containing base-labile modifications or fluorescent dyes, preserving their integrity.[3]
-
Reduced Depurination: The electron-donating nature of the DMF group offers protection against depurination at guanosine residues during the acidic detritylation step of solid-phase synthesis.
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of G-rich sequences using this compound phosphoramidite is performed on an automated DNA synthesizer following standard phosphoramidite chemistry protocols. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Materials and Reagents:
-
This compound-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dT)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Capping solution (Acetic anhydride and N-methylimidazole)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane)
-
Anhydrous acetonitrile
Protocol:
-
Preparation: Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.065-0.1 M). Install the reagents on the DNA synthesizer.
-
Synthesis Cycle:
-
Detritylation: The 5'-DMT protecting group is removed from the solid support-bound nucleoside using the deblocking solution. The resulting orange-colored DMT cation can be used to monitor coupling efficiency.
-
Coupling: The this compound phosphoramidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants (shortmers).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution. A lower concentration of iodine (e.g., 0.02 M) is recommended when using DMF-dG.
-
-
Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
A diagram of the standard phosphoramidite synthesis cycle is provided below.
References
Application Note: High-Performance Purification of Synthetic Oligonucleotides Incorporating 5'-O-DMT-N2-DMF-dG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The incorporation of modified nucleosides, such as those with the N2-dimethylformamidine (DMF) protecting group on guanine (dG), is common in the synthesis of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics. The purity of these synthetic oligonucleotides is paramount for their successful application, as failure sequences (shorter, truncated oligonucleotides) can interfere with downstream experiments and compromise the efficacy and safety of therapeutic candidates.
This application note provides a detailed protocol for the purification of oligonucleotides synthesized with 5'-O-DMT-N2-DMF-dG using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). The strategy leverages the hydrophobicity of the 5'-dimethoxytrityl (DMT) group, which is retained on the full-length oligonucleotide ("DMT-on") during purification, allowing for excellent separation from non-DMT-bearing failure sequences.
Principle of DMT-On Purification
Ion-pair reversed-phase HPLC is a powerful technique for oligonucleotide purification that utilizes a hydrophobic stationary phase (typically C8 or C18) and a mobile phase containing an ion-pairing agent, such as triethylammonium acetate (TEAA).[1] The positively charged triethylammonium ions associate with the negatively charged phosphate backbone of the oligonucleotide, effectively neutralizing the charge and allowing the oligonucleotide to be retained on the stationary phase based on its hydrophobicity.
The key to DMT-on purification is the significant increase in hydrophobicity conferred by the 5'-DMT group on the full-length oligonucleotide.[2] This allows for a robust separation where shorter, "DMT-off" failure sequences are washed away, while the desired "DMT-on" product is retained and can be eluted later with a higher concentration of organic solvent. Following purification, the DMT group is removed in a simple acid-catalyzed detritylation step.
Experimental Workflow
The overall workflow for the purification of oligonucleotides synthesized with this compound is depicted below.
Caption: Workflow for DMT-on HPLC purification of oligonucleotides.
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of a 20-mer oligonucleotide containing this compound using the protocols described below.
Table 1: Summary of Purification Yield and Purity
| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |
| Purity (by Analytical HPLC) | ~65-75% | >95% |
| Overall Yield | N/A | ~50-60% |
| Major Impurities | n-1, n-2 failure sequences | Minimal |
Table 2: Comparison of Deprotection Conditions for N2-DMF-dG
| Deprotection Reagent | Temperature (°C) | Time | Efficacy | Notes |
| Ammonium Hydroxide (30%) | 55 | 8-16 hours | Good | Standard, but slower. |
| AMA (1:1 NH4OH/40% Methylamine) | 65 | 10 minutes | Excellent | Ultrafast deprotection. Requires Ac-dC. |
| Tert-Butylamine/water (1:3) | 60 | 6 hours | Good | Alternative for sensitive modifications. |
Experimental Protocols
Materials and Reagents
-
Crude oligonucleotide synthesized with this compound on solid support
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
Triethylamine (TEA)
-
Acetic acid, glacial
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sodium acetate, 3 M solution
-
Ethanol, absolute
-
Preparative and analytical C18 HPLC columns
-
HPLC system with UV detector
-
Gel filtration column for desalting
Buffer Preparation
-
Mobile Phase A (100 mM TEAA, pH 7.0): To ~900 mL of HPLC grade water, add 13.9 mL of triethylamine. Adjust the pH to 7.0 with glacial acetic acid. Bring the final volume to 1 L with HPLC grade water. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Acetonitrile): 100% HPLC grade acetonitrile.
-
Detritylation Solution (80% Acetic Acid): Mix 80 mL of glacial acetic acid with 20 mL of water.
Cleavage and Deprotection Protocol
The N2-DMF protecting group on dG can be removed under various conditions. The choice of reagent may depend on other modifications present in the oligonucleotide.[3][4]
Method A: Ammonium Hydroxide Deprotection
-
Place the solid support with the synthesized oligonucleotide in a 2 mL screw-cap vial.
-
Add 1-2 mL of 30% ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 8-16 hours.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
Method B: Ultrafast AMA Deprotection Note: This method is suitable if acetyl-protected dC (Ac-dC) was used during synthesis.[3]
-
Prepare the AMA solution by mixing equal volumes of 30% ammonium hydroxide and 40% aqueous methylamine.
-
Add 1-2 mL of the freshly prepared AMA solution to the solid support in a sealed vial.
-
Heat at 65°C for 10 minutes.
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the AMA solution to dryness.
Preparative IP-RP-HPLC Protocol
-
Sample Preparation: Reconstitute the dried, crude oligonucleotide pellet in 1-2 mL of Mobile Phase A.
-
HPLC System Setup:
-
Column: Preparative C18 column (e.g., 10 x 250 mm, 5 µm)
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 55-60°C (to minimize secondary structures)
-
-
Gradient Elution:
-
Equilibrate the column with 5% Mobile Phase B for 10 minutes.
-
Inject the sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 40 minutes.
-
Increase to 95% Mobile Phase B over 5 minutes to wash the column.
-
Re-equilibrate at 5% Mobile Phase B for 10 minutes before the next injection.
-
-
Fraction Collection: Collect the major peak corresponding to the DMT-on oligonucleotide. This will be the most hydrophobic, late-eluting peak before the final column wash.
Post-Purification Detritylation
-
Evaporate the collected HPLC fraction to dryness.
-
To the dried oligonucleotide, add 200-500 µL of 80% acetic acid.
-
Let the solution stand at room temperature for 20-30 minutes. The solution may turn orange, indicating the release of the DMT cation.
-
Add an equal volume of water and immediately freeze the sample and lyophilize to remove the acetic acid.
Desalting
-
Reconstitute the lyophilized, detritylated oligonucleotide in a small volume of water.
-
Load the sample onto a desalting column (e.g., gel filtration) equilibrated with water.
-
Elute with water and collect the fractions containing the oligonucleotide, which will elute in the void volume.
-
Pool the oligonucleotide-containing fractions and lyophilize to obtain the final purified product.
Purity Assessment by Analytical HPLC
-
HPLC System Setup:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 55-60°C
-
-
Gradient Elution:
-
Run a linear gradient from 5% to 35% Mobile Phase B in Mobile Phase A over 30 minutes.
-
-
Analysis: Inject a small amount of the final product. The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.
Conclusion
The DMT-on IP-RP-HPLC purification method is a robust and reliable technique for obtaining high-purity synthetic oligonucleotides containing modified bases such as N2-DMF-dG. The protocols outlined in this application note provide a comprehensive guide for researchers, from deprotection to final purity analysis. Careful execution of these steps will ensure the quality and reliability of oligonucleotides for demanding research and therapeutic applications.
References
Application Notes and Protocols for RNA Labeling and Imaging Using Modified Guanosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for labeling and imaging RNA using modified guanosine analogs. The following sections detail three primary strategies: metabolic labeling, chemo-enzymatic labeling, and non-enzymatic synthesis. Each section includes quantitative data for easy comparison, detailed experimental protocols, and workflow diagrams to facilitate understanding and implementation in a research setting.
Metabolic Labeling with Guanosine Analogs
Metabolic labeling is a powerful technique for studying newly synthesized RNA within cells. This approach involves introducing a modified nucleoside analog that is incorporated into nascent RNA transcripts by the cell's own machinery. The modification, often a bioorthogonal handle like an azide, allows for subsequent detection through specific chemical reactions. 2'-Azido guanosine (2'-AG) and 2'-deoxy-2'-azidoguanosine (AzG) are two such analogs that serve as effective surrogates for natural guanosine in bacteria.[1][2][3]
Data Presentation: Metabolic Labeling Parameters
| Parameter | 2'-Azido guanosine (2'-AG) in E. coli | 2'-deoxy-2'-azidoguanosine (AzG) in Bacteria |
| Concentration | 10 - 100 µM[1] | Not specified, but competes with guanosine[3] |
| Incubation Time | 2 hours recommended | Not specified |
| Cell Type | E. coli | E. coli and mouse gut microbiota |
| Growth Inhibition | Minimal at effective concentrations | Does not affect transcription at the transcriptome level |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Click chemistry for enrichment and sequencing (AIR-seq) |
Experimental Protocol: Metabolic Labeling of E. coli RNA with 2'-Azido Guanosine and Fluorescent Detection
This protocol describes the metabolic incorporation of 2'-AG into bacterial RNA followed by fluorescent labeling via a click chemistry reaction.
Materials:
-
E. coli culture
-
LB medium
-
2'-Azido guanosine (2'-AG)
-
Rifampicin (optional, for negative control)
-
Reagents for total RNA isolation (e.g., Trizol)
-
Alkyne-fluorophore
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Acetonitrile
-
Nuclease-free water
-
Ice-cold PBS
Procedure:
A. Metabolic Labeling:
-
Grow an E. coli culture in LB medium at 37°C with shaking to mid-log phase (OD₆₀₀ ≈ 0.5).
-
Add 2'-Azido guanosine to the culture to a final concentration of 100 µM. A concentration range of 10-100 µM can be tested for optimization.
-
Incubate the culture for 2 hours at 37°C with shaking to allow for metabolic incorporation of 2'-AG into newly transcribed RNA.
-
(Optional) For a negative control, treat a parallel culture with a transcription inhibitor like rifampicin (500 ng/µl) in addition to 2'-AG.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Isolate total RNA using a standard protocol.
B. Fluorescent Labeling via Click Chemistry (CuAAC):
-
In a nuclease-free tube, prepare a 60 µL reaction mixture containing:
-
2'-Azido modified RNA (final concentration: 1 µM)
-
Alkyne-fluorophore (final concentration: 2 µM)
-
Acetonitrile (to a final H₂O/acetonitrile ratio of 4:1)
-
CuSO₄ (final concentration: 5 mM)
-
Sodium ascorbate (final concentration: 10 mM)
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 50°C for 3 hours in the dark.
-
Purify the labeled RNA using ethanol precipitation or an RNA cleanup kit.
-
The fluorescently labeled RNA is now ready for downstream applications like in-gel fluorescence scanning or microscopy.
Visualization of Metabolic Labeling Workflow
Caption: Workflow for metabolic RNA labeling with 2'-Azido guanosine.
Chemo-Enzymatic Labeling: RNA Transglycosylation at Guanosine (RNA-TAG)
RNA-TAG is a site-specific RNA labeling technology that utilizes a bacterial tRNA guanine transglycosylase (TGT) enzyme. This enzyme recognizes a specific, short hairpin structure (≥17 nucleotides) that can be genetically encoded within an RNA of interest. The TGT then exchanges a guanine residue at a specific position within this hairpin for a modified guanine analog, such as a derivative of the small molecule preQ₁. This method allows for the covalent attachment of a variety of probes, including fluorophores and biotin, with high efficiency.
Data Presentation: RNA-TAG Labeling Characteristics
| Parameter | Value |
| Enzyme | Bacterial tRNA guanine transglycosylase (TGT) |
| Recognition Site | ≥17 nucleotide hairpin mimicking the anticodon stem loop |
| Modified Substrate | Derivatives of preQ₁ |
| Probes | Fluorophores (Cy7, BODIPY, thiazole orange), biotin, click handles |
| Application | Site-specific, covalent labeling of RNA in fixed cells |
Experimental Protocol: Site-Specific RNA Labeling using RNA-TAG in Fixed Cells
This protocol provides a general framework for labeling a target RNA containing the TGT recognition hairpin in fixed mammalian cells.
Materials:
-
Mammalian cells expressing the target RNA with the TGT recognition hairpin
-
Formaldehyde for cell fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Purified E. coli TGT enzyme
-
Modified guanine analog (e.g., preQ₁-fluorophore conjugate)
-
TGT reaction buffer
-
Wash buffers (e.g., PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation:
-
Culture mammalian cells expressing the target RNA on coverslips.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
RNA-TAG Labeling Reaction:
-
Prepare the labeling mixture containing purified TGT enzyme and the preQ₁-fluorophore conjugate in TGT reaction buffer.
-
Incubate the fixed and permeabilized cells with the labeling mixture at 37°C for 1-2 hours in a humidified chamber.
-
-
Washing and Mounting:
-
Wash the cells extensively with PBS to remove unbound enzyme and probe.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled RNA using confocal or fluorescence microscopy.
-
Visualization of RNA-TAG Signaling Pathway
Caption: Enzymatic reaction workflow for RNA-TAG labeling.
Non-Enzymatic Synthesis of Modified RNA
Non-enzymatic, template-directed RNA synthesis offers an alternative to enzymatic methods, particularly for incorporating modifications that are not well-tolerated by polymerases. Guanosine 5'-phosphoimidazolide (ImpG) and its analogs are key reagents in this process. This method allows for the site-specific incorporation of modified nucleotides to study RNA structure and function, and to develop RNA-based therapeutics.
Data Presentation: Non-Enzymatic RNA Synthesis Parameters
| Parameter | Value |
| Activating Reagent | Guanosine 5'-phosphoimidazolide (ImpG) and its analogs |
| Method | Template-directed primer extension |
| Reaction Time | Can range from 1 to 24 hours |
| Analysis | Denaturing polyacrylamide gel electrophoresis (PAGE) |
| Applications | Probing RNA structure, developing RNA therapeutics, aptamer development |
Experimental Protocol: Synthesis of Guanosine 5'-phosphoimidazolide (ImpG) and Non-Enzymatic Primer Extension
This protocol is divided into two parts: the synthesis of the activated guanosine monomer (ImpG) and its subsequent use in a template-directed primer extension reaction.
A. Synthesis of Guanosine 5'-phosphoimidazolide (ImpG):
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Triphenylphosphine, 2,2'-dipyridyldisulfide, Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Sodium perchlorate, Acetone, Anhydrous ethyl ether
Procedure:
-
Dissolve GMP in anhydrous DMF.
-
In a separate flask, prepare the activating solution with triphenylphosphine, 2,2'-dipyridyldisulfide, and imidazole in DMF.
-
Slowly add the GMP solution to the vigorously stirred activating solution at room temperature and stir for 2-3 hours.
-
Precipitate the ImpG product by adding the reaction mixture to a solution of sodium perchlorate in acetone and ethyl ether.
-
Collect the precipitate by centrifugation, wash with acetone and then with ethyl ether.
-
Dry the final ImpG product under vacuum.
B. Non-Enzymatic RNA Primer Extension:
Materials:
-
RNA primer and template oligonucleotides
-
Synthesized ImpG
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Quenching buffer
-
Denaturing polyacrylamide gel (20%)
Procedure:
-
Annealing: Mix equal volumes of the RNA primer and template, heat to 95°C for 2 minutes, and then cool slowly to room temperature to anneal.
-
Primer Extension Reaction:
-
Prepare the reaction mixture containing the annealed primer-template complex and the synthesized ImpG in the reaction buffer.
-
Incubate the reaction at room temperature.
-
-
Time Points and Quenching:
-
At desired time points (e.g., 1, 4, 24 hours), take an aliquot of the reaction and mix it with quenching buffer.
-
-
Analysis:
-
Analyze the quenched samples by denaturing PAGE to visualize the extended primer.
-
Visualize the RNA bands using a fluorescently labeled primer or by staining with a suitable dye (e.g., SYBR Gold).
-
Visualization of Non-Enzymatic Synthesis Workflow
Caption: Workflow for non-enzymatic RNA synthesis using ImpG.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with 5'-O-DMT-N2-DMF-dG
Welcome to the technical support center for 5'-O-DMT-N2-DMF-dG. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over dG(iBu) phosphoramidite?
A1: The primary advantage of the dimethylformamidine (DMF) protecting group on guanine is the significantly faster deprotection kinetics.[1] This allows for shorter overall synthesis times, which is particularly beneficial for high-throughput applications.[1] Deprotection of dG(dmf) can be achieved in as little as 1-2 hours at 65°C with concentrated ammonia, compared to the 8 hours or more required for the isobutyryl (iBu) group under similar conditions.[2] Additionally, the dG(dmf) phosphoramidite is as stable in solution as other standard DNA phosphoramidites.
Q2: What is the primary cause of low coupling efficiency in oligonucleotide synthesis?
A2: The presence of moisture is the most significant factor leading to low coupling efficiency. Water can react with the activated phosphoramidite, leading to its hydrolysis into an unreactive H-phosphonate, thereby reducing the concentration of the active monomer available for coupling. It is crucial to maintain strictly anhydrous conditions for all reagents and solvents, especially acetonitrile (ACN).
Q3: Can the choice of activator impact the coupling efficiency and quality of the final oligonucleotide?
A3: Yes, the activator plays a critical role. Efficient activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) are recommended to ensure rapid and complete activation of the phosphoramidite for high coupling efficiency. However, it's important to be aware that acidic activators can cause a small amount of detritylation of the 5'-DMT group from the dG phosphoramidite, which can lead to the formation of GG dimers and result in n+1 impurities.
Q4: How does depurination affect the synthesis, and how can it be minimized when using dG phosphoramidites?
A4: Depurination is the cleavage of the glycosidic bond between the purine base (guanine or adenine) and the sugar, creating an abasic site. This can be caused by prolonged exposure to the acid used for detritylation (e.g., trichloroacetic acid, TCA). To minimize depurination, it is advisable to use a milder acid like dichloroacetic acid (DCA) or reduce the acid contact time during the deblocking step. Using a low-concentration iodine oxidizer (e.g., 0.02 M) can also help reduce acid exposure.
Troubleshooting Guide: Low Coupling Efficiency
This guide provides a structured approach to diagnosing and resolving common issues leading to low coupling efficiency with this compound.
Problem: Consistently low coupling efficiency across all bases.
This often points to a systemic issue with reagents or the synthesizer.
Troubleshooting Workflow for Systemic Low Coupling Efficiency
References
Technical Support Center: Optimizing Deprotection of 5'-O-DMT-N2-DMF-dG
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of oligonucleotides containing 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG).
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection reagents for oligonucleotides containing DMF-dG?
A1: The most common deprotection solutions are concentrated ammonium hydroxide (NH₄OH) and a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).[1][2][3] DMF-dG was introduced as a "Fastphoramidite" because it is deprotected about twice as fast as the traditional isobutyryl-dG (iBu-dG) when using ammonium hydroxide.[1][4] For even faster deprotection, AMA is widely used and can reduce deprotection times to minutes.
Q2: How do I choose between ammonium hydroxide and AMA for deprotection?
A2: Your choice depends on the desired speed and the other components of your oligonucleotide.
-
Ammonium Hydroxide (NH₄OH): This is a traditional and effective reagent. Deprotection with NH₄OH typically requires heating at 55°C for several hours (e.g., 17 hours) for standard protecting groups, but with the more labile DMF-dG, conditions can be milder, such as 2 hours at 65°C or 17 hours at room temperature.
-
Ammonium Hydroxide/Methylamine (AMA): This reagent offers "UltraFast" deprotection, often completing the process in 5-10 minutes at 65°C. It is critical to use acetyl-protected dC (Ac-dC) instead of benzoyl-protected dC (Bz-dC) when using AMA to prevent transamination of dC to N4-Me-dC.
Q3: Can I use other deprotection reagents for sensitive oligonucleotides?
A3: Yes, for oligonucleotides with sensitive labels or modifications, milder deprotection strategies are available. These include using potassium carbonate in methanol or t-butylamine/water mixtures, often in combination with "UltraMild" phosphoramidites like Pac-dA, Ac-dC, and iPr-Pac-dG. However, DMF-dG is notably resistant to deprotection with sodium hydroxide in methanol/water, requiring over 72 hours at room temperature for complete removal.
Q4: What is the primary cause of incomplete deprotection?
A4: Incomplete deprotection is a common issue that can compromise the quality and function of the final oligonucleotide product. The primary causes include:
-
Insufficient Time or Temperature: The deprotection reaction did not proceed to completion.
-
Degraded Reagent: Ammonium hydroxide solutions can lose ammonia gas concentration over time, reducing their effectiveness. It is recommended to use fresh aliquots.
-
Incorrect Reagent Choice: Using a reagent that is too mild for the protecting groups present (e.g., trying to remove a standard iBu-dG group under conditions optimized for DMF-dG).
Q5: How can I detect incomplete deprotection?
A5: The most common methods for analyzing the purity and completeness of deprotection are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reverse-Phase HPLC (RP-HPLC): Incompletely deprotected oligonucleotides, which are more hydrophobic due to the remaining protecting groups, will have a longer retention time than the fully deprotected product.
-
Mass Spectrometry (ESI-MS): This technique can identify the mass of the final product. The presence of species with higher-than-expected molecular weights can indicate remaining protecting groups (e.g., a +70 Da peak for a remaining isobutyryl group on dG).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak broadening or a shoulder on the main peak in HPLC analysis. | Incomplete removal of the DMF protecting group. | Increase the deprotection time or temperature. For AMA deprotection at 65°C, extend the time from 5 minutes to 10 minutes. For ammonium hydroxide, ensure the temperature is maintained at 55-65°C for the recommended duration. |
| Mass spectrometry shows a +53 Da adduct. | Cyanoethylation of the bases. | This side reaction can be suppressed by using AMA or APA (a mixture of ammonium hydroxide, propylamine, and water) as the deprotection reagent. |
| Mass spectrometry shows a peak corresponding to N4-Me-dC. | Transamination of benzoyl-dC (Bz-dC) when using AMA. | Always use acetyl-dC (Ac-dC) phosphoramidite in syntheses that will be deprotected with AMA to avoid this side reaction. |
| Low yield of the final oligonucleotide product. | 1. Incomplete cleavage from the solid support.2. Degradation of sensitive modifications.3. Premature loss of the 5'-DMT group if performing DMT-on purification. | 1. Ensure sufficient cleavage time. With AMA, cleavage from the support can be accomplished in as little as 5 minutes at room temperature.2. For sensitive dyes or bases, switch to a milder deprotection protocol (e.g., potassium carbonate in methanol).3. When evaporating the deprotection solution for DMT-on purification, avoid heating to prevent acid-catalyzed detritylation. |
| Oligonucleotide is inactive in biological assays despite appearing pure by HPLC. | Residual protecting groups are still attached, blocking sites required for biological activity. | Re-treat the oligonucleotide with fresh deprotection solution under standard conditions. Confirm complete deprotection using mass spectrometry. |
Data and Protocols
Deprotection Condition Comparison
The following tables summarize common deprotection conditions for oligonucleotides containing DMF-dG.
Table 1: Ammonium Hydroxide (NH₄OH) Deprotection
| Temperature | Time | Notes |
| Room Temp. | 17 hours | Sufficient to deprotect A, C, and DMF-dG. |
| 65°C | 2 hours | Sufficient to deprotect A, C, and DMF-dG. |
Table 2: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v) Deprotection
| Temperature | Time | Notes |
| Room Temp. | 120 minutes | Works for iBu-dG, DMF-dG, or Ac-dG. |
| 37°C | 30 minutes | Works for iBu-dG, DMF-dG, or Ac-dG. |
| 55°C | 10 minutes | Works for iBu-dG, DMF-dG, or Ac-dG. |
| 65°C | 5-10 minutes | Standard "UltraFast" condition. Requires Ac-dC. |
Experimental Protocol: Standard AMA Deprotection
This protocol outlines the steps for a standard "UltraFast" deprotection of an oligonucleotide synthesized on a solid support using DMF-dG and Ac-dC phosphoramidites.
-
Preparation:
-
Prepare the AMA solution by mixing equal volumes of fresh, chilled concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine solution.
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial with a secure seal.
-
-
Cleavage and Deprotection:
-
Add 1 mL of the AMA solution to the vial containing the solid support.
-
Seal the vial tightly to prevent ammonia and methylamine from escaping.
-
Vortex the vial briefly to ensure the support is fully suspended in the solution.
-
Place the vial in a heating block or water bath pre-heated to 65°C.
-
Heat for 10 minutes.
-
-
Sample Recovery:
-
Remove the vial from the heat source and allow it to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Using a syringe or pipette, draw the supernatant containing the cleaved and deprotected oligonucleotide and transfer it to a new tube.
-
Add another 0.5 mL of water or a suitable buffer to the support, vortex, and combine the supernatant with the first collection to maximize recovery.
-
-
Solvent Removal:
-
Dry the collected solution using a vacuum concentrator. If performing DMT-on purification, do not apply heat during this step to avoid loss of the DMT group.
-
-
Analysis:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer.
-
Analyze the sample for purity and identity using RP-HPLC and/or ESI-MS.
-
Visual Guides
Deprotection Optimization Workflow
This diagram illustrates a logical workflow for optimizing the deprotection of a new or modified oligonucleotide.
Caption: Workflow for optimizing oligonucleotide deprotection conditions.
Troubleshooting Incomplete Deprotection
This flowchart provides a logical path for troubleshooting issues related to incomplete deprotection as identified by analytical methods.
Caption: Troubleshooting flowchart for incomplete deprotection.
References
Technical Support Center: dmf-Guanosine in Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing N2-dimethylformamidine (dmf)-protected guanosine to minimize depurination during oligonucleotide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during oligonucleotide synthesis when using dmf-protected guanosine.
Issue 1: Significant product degradation or presence of shorter fragments post-synthesis.
-
Question: I am observing a high level of truncated oligonucleotides in my final product analysis, even when using dmf-dG. What could be the cause and how can I resolve it?
-
Answer: While dmf-dG significantly reduces the risk of depurination, it does not eliminate it entirely, and other factors can contribute to chain cleavage.[1] The most common cause of depurination is the acidic deblocking step required to remove the 5'-dimethoxytrityl (DMT) group.[1][2][3] Prolonged exposure to strong acids like trichloroacetic acid (TCA) can still lead to some level of depurination.[2]
Troubleshooting Steps:
-
Switch to a Milder Deblocking Acid: Replace the standard 3% TCA in dichloromethane (DCM) with 3% dichloroacetic acid (DCA) in DCM. DCA has a higher pKa than TCA, making it a milder acid and thus reducing the extent of depurination.
-
Optimize Deblocking Time: Minimize the contact time of the acid with the growing oligonucleotide chain. For TCA, a deblocking step of less than one minute is ideal. If using DCA, you may need to double the deblock delivery time to ensure complete detritylation, as it is a slower reaction.
-
Consider Alternative Deprotection Strategies: For highly sensitive sequences, explore post-synthesis deprotection strategies that are compatible with dmf-dG.
-
Issue 2: Low coupling efficiency with dG phosphoramidite.
-
Question: My synthesis report shows a drop in coupling efficiency specifically at guanosine incorporation steps. Could the dmf protecting group be the issue?
-
Answer: While dmf protection is generally robust, poor solubility or aggregation of the dG phosphoramidite can sometimes lead to lower coupling efficiencies. Additionally, the presence of moisture in the reagents or on the synthesizer can significantly reduce coupling efficiency by reacting with the activated phosphoramidite.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Ensure the synthesizer's gas lines are delivering dry gas (e.g., argon or helium).
-
Check Phosphoramidite Quality: Use high-quality, fresh dmf-dG phosphoramidite. Ensure it is fully dissolved in anhydrous acetonitrile before use.
-
Optimize Activator: While standard activators like tetrazole are commonly used, for problematic sequences, consider using a less acidic activator like DCI (4,5-dicyanoimidazole) to minimize any potential side reactions.
-
Issue 3: Incomplete removal of the dmf protecting group during final deprotection.
-
Question: I am seeing a +27 Da mass addition on my guanosine residues after deprotection, indicating an incomplete removal of the formamidine group. How can I ensure complete deprotection?
-
Answer: The dmf group is designed for rapid removal under standard deprotection conditions, but factors like reagent concentration, temperature, and time can impact its efficiency.
Troubleshooting Steps:
-
Use Fresh Deprotection Reagents: Always use freshly prepared deprotection solutions. For example, when using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine), ensure the components are fresh and mixed in the correct ratio.
-
Optimize Deprotection Conditions: Adhere to the recommended deprotection times and temperatures for dmf-dG. With AMA, deprotection can be achieved in as little as 10 minutes at 65°C. For milder conditions, room temperature deprotection can be performed, but requires a longer incubation time (e.g., 2 hours with AMA).
-
Ensure Proper Mixing: During deprotection, ensure the solid support is fully suspended and agitated in the deprotection solution to allow for efficient reagent access.
-
Frequently Asked Questions (FAQs)
Q1: Why is dmf-protected guanosine preferred for reducing depurination?
A1: Depurination, the cleavage of the glycosidic bond between the purine base and the sugar, is a significant side reaction during oligonucleotide synthesis, particularly under the acidic conditions of the detritylation step. Acyl protecting groups, traditionally used for nucleobase protection, are electron-withdrawing and destabilize this bond. In contrast, the dimethylformamidine (dmf) group is electron-donating, which stabilizes the glycosidic bond and makes the guanosine residue more resistant to acid-catalyzed depurination.
Q2: Can dmf protection be used for other nucleobases?
A2: While dmf protection is highly effective for guanosine, it is generally not stable enough for use on adenosine during standard oligonucleotide synthesis cycles. For cytidine, acetyl (Ac) protection is often preferred, especially when using rapid deprotection methods like AMA, to prevent base modification.
Q3: What are the standard deprotection conditions for oligonucleotides synthesized with dmf-dG?
A3: Oligonucleotides containing dmf-dG are compatible with a variety of deprotection protocols. A common and efficient method is using AMA (Ammonium Hydroxide/Methylamine). The deprotection can be completed rapidly at elevated temperatures or more gently at room temperature. Below is a summary of typical conditions.
Data Presentation
Table 1: Recommended Deprotection Conditions for dmf-dG
| Deprotection Reagent | Temperature | Time | Notes |
| AMA (1:1 v/v Ammonium Hydroxide/Aqueous Methylamine) | 65°C | 10 minutes | "UltraFAST" deprotection. Requires Ac-dC to avoid base modification. |
| AMA (1:1 v/v Ammonium Hydroxide/Aqueous Methylamine) | 55°C | 10 minutes | |
| AMA (1:1 v/v Ammonium Hydroxide/Aqueous Methylamine) | Room Temperature | 2 hours | |
| Ammonium Hydroxide | 65°C | 2 hours | |
| Ammonium Hydroxide | 55°C | 4 hours | |
| Ammonium Hydroxide | Room Temperature | 16 hours | |
| 0.4 M NaOH in MeOH/water (4:1 v/v) | Room Temperature | > 72 hours | Not recommended due to the remarkable resistance of the dmf group to this solution. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four key steps in a single cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with an acidic solution (e.g., 3% DCA in DCM) to yield a free 5'-hydroxyl group.
-
Coupling: The next phosphoramidite monomer, activated by a weak acid such as tetrazole or DCI, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically a solution of iodine in THF/pyridine/water.
These four steps are repeated for each monomer to be added to the sequence.
Mandatory Visualization
Caption: Depurination as a side reaction during the deblocking step of oligonucleotide synthesis.
Caption: Troubleshooting workflow for excessive oligonucleotide truncation.
References
Technical Support Center: Enhancing Long Oligonucleotide Yield with 5'-O-DMT-N-DMF-dG
For researchers, scientists, and drug development professionals engaged in the synthesis of long oligonucleotides, achieving high yield and purity is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a specific focus on the advantages of using 5'-O-DMT-N²-DMF-dG phosphoramidite.
Troubleshooting Guide
This guide addresses specific issues that can arise during the synthesis of long oligonucleotides and offers solutions, particularly highlighting the role of the N²-DMF-dG protecting group.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Full-Length Product | Depurination: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond, particularly at guanosine residues when using traditional protecting groups like isobutyryl (ibu). This creates abasic sites, which are cleaved during the final deprotection, resulting in truncated sequences.[1] | Utilize 5'-O-DMT-N²-DMF-dG: The dimethylformamidine (DMF) protecting group is electron-donating, which stabilizes the glycosidic bond of guanosine and significantly reduces the rate of depurination.[1] |
| Inefficient Coupling: The efficiency of the coupling reaction is critical for the synthesis of long oligonucleotides. Even a small decrease in coupling efficiency per step leads to a substantial reduction in the final yield of the full-length product.[2][3] | Optimize Coupling Conditions: Ensure all reagents, especially the phosphoramidites and activator, are fresh and anhydrous.[4] For long sequences, consider increasing the coupling time to ensure complete reaction. | |
| Presence of n-1 Deletion Mutants | Incomplete Detritylation: Failure to completely remove the 5'-DMT protecting group in each cycle will prevent the subsequent coupling reaction, leading to the formation of n-1 sequences. | Adjust Detritylation Step: When using less acidic deblocking agents like dichloroacetic acid (DCA) to minimize depurination, it is often necessary to increase the deblocking time or the volume of the reagent to ensure complete DMT removal. |
| Inefficient Capping: Unreacted 5'-hydroxyl groups that are not capped will be available for coupling in the subsequent cycle, leading to n-1 deletion mutants. | Ensure Efficient Capping: Use a high-quality capping reagent and ensure sufficient reaction time. Some synthesizers may benefit from a double capping cycle. | |
| Difficult Purification | Secondary Structures: Long oligonucleotides can form stable secondary structures that interfere with purification methods like HPLC. | Denaturing Conditions: Perform purification under denaturing conditions (e.g., elevated temperature, addition of denaturants like formamide) to disrupt secondary structures and improve resolution. |
| Slow Deprotection | Use of Traditional Protecting Groups: The isobutyryl (ibu) protecting group on guanosine requires harsh and prolonged deprotection conditions, which can be detrimental to sensitive modifications on the oligonucleotide. | Leverage the Fast Deprotection of DMF-dG: The DMF group is cleaved significantly faster than the ibu group, allowing for milder and more rapid deprotection protocols. This is particularly advantageous for oligonucleotides containing sensitive dyes or other modifications. |
Frequently Asked Questions (FAQs)
Q1: Why is 5'-O-DMT-N²-DMF-dG recommended for the synthesis of long oligonucleotides?
A1: The primary reason is the reduction of depurination. The DMF protecting group is electron-donating, which stabilizes the glycosidic bond of guanosine, making it less susceptible to cleavage under the acidic conditions of the detritylation step. This is a major side reaction that leads to chain cleavage and reduced yield of full-length product, especially in long oligonucleotides.
Q2: How does the deprotection of DMF-dG compare to the standard isobutyryl-dG (ibu-dG)?
A2: The DMF protecting group is significantly more labile than the ibu group. Deprotection of DMF-dG can be achieved much more rapidly and under milder conditions. For example, using a mixture of ammonium hydroxide and methylamine (AMA), deprotection can be completed in as little as 10 minutes at 65°C. This is a substantial improvement over the hours required for ibu-dG and is beneficial for oligonucleotides with sensitive modifications.
Q3: Will using 5'-O-DMT-N²-DMF-dG require significant changes to my current synthesis protocol?
A3: In most cases, 5'-O-DMT-N²-DMF-dG can be directly substituted for ibu-dG in standard phosphoramidite synthesis cycles on automated synthesizers. The primary change will be in the final deprotection step, where you can take advantage of the faster deprotection times.
Q4: What is the impact of coupling efficiency on the yield of long oligonucleotides?
A4: Coupling efficiency has an exponential effect on the final yield. For example, with a 99% coupling efficiency, the theoretical yield of a 20-mer is approximately 82%, while for a 100-mer, it drops to about 37%. This highlights the critical importance of maintaining the highest possible coupling efficiency at every step of the synthesis.
Q5: What are some general tips for improving the yield of long oligonucleotides?
A5: Beyond using depurination-resistant phosphoramidites like 5'-O-DMT-N²-DMF-dG, consider the following:
-
High-Quality Reagents: Use fresh, anhydrous reagents, especially acetonitrile and phosphoramidites.
-
Optimized Synthesis Cycles: For longer oligos, consider increasing coupling and capping times.
-
Appropriate Solid Support: For oligonucleotides longer than 100 bases, using a solid support with a larger pore size (e.g., 1000Å or 2000Å) can improve reagent diffusion and increase yield.
-
Efficient Purification: Use denaturing purification methods to overcome issues with secondary structures.
Data Presentation
While specific yields can vary depending on the sequence, synthesizer, and other experimental conditions, the use of 5'-O-DMT-N²-DMF-dG consistently leads to higher yields of full-length long oligonucleotides compared to 5'-O-DMT-N²-ibu-dG due to the reduction of depurination-induced chain cleavage.
Table 1: Comparison of Deprotection Times for dG Analogs
| Protecting Group | Deprotection Conditions | Time |
| isobutyryl (ibu) | Ammonium Hydroxide at 55°C | 16 hours |
| dimethylformamidine (DMF) | Ammonium Hydroxide at 55°C | 4 hours |
| isobutyryl (ibu) | AMA at 65°C | 5-10 minutes |
| dimethylformamidine (DMF) | AMA at 65°C | 5-10 minutes |
Data compiled from Glen Research reports.
Experimental Protocols
Protocol: Automated Synthesis of a 120-mer Oligonucleotide using 5'-O-DMT-N²-DMF-dG
This protocol outlines the key steps for synthesizing a long oligonucleotide on a standard automated DNA synthesizer.
1. Reagents:
-
5'-O-DMT-N-Bz-dA-CE Phosphoramidite
-
5'-O-DMT-N-Ac-dC-CE Phosphoramidite
-
5'-O-DMT-N²-DMF-dG-CE Phosphoramidite
-
5'-O-DMT-dT-CE Phosphoramidite
-
Activator: 0.25 M DCI in Acetonitrile
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Dichloromethane
-
Capping Solution A: Acetic Anhydride/Lutidine/THF
-
Capping Solution B: 16% 1-Methylimidazole in THF
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water
-
Anhydrous Acetonitrile
2. Synthesis Cycle: The standard synthesis cycle on the automated synthesizer is used with the following considerations for a 120-mer:
-
Coupling Time: Extend the coupling time to 180 seconds for each base addition to ensure high coupling efficiency.
-
Deblocking: Use a prolonged detritylation step with 3% DCA to minimize depurination while ensuring complete removal of the DMT group.
-
Solid Support: Utilize a 1000Å or 2000Å Controlled Pore Glass (CPG) support to prevent steric hindrance.
3. Cleavage and Deprotection:
-
After completion of the synthesis, treat the solid support with a solution of Ammonium Hydroxide/Methylamine (1:1 v/v) (AMA) for 10 minutes at 65°C.
-
Alternatively, for oligonucleotides with base-sensitive modifications, deprotection can be carried out with 0.05 M potassium carbonate in methanol at room temperature for 4 hours.
-
Elute the deprotected oligonucleotide from the support.
-
Dry the resulting solution.
4. Purification:
-
Resuspend the crude oligonucleotide in a denaturing loading buffer (e.g., 80% formamide).
-
Heat the sample to 95°C for 5 minutes to disrupt any secondary structures.
-
Purify the oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Visualizations
Caption: Automated synthesis workflow for long oligonucleotides.
Caption: Comparison of depurination with ibu-dG vs. DMF-dG.
References
Side reactions associated with 5'-O-DMT-N2-DMF-dG deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the deprotection of oligonucleotides containing 5'-O-DMT-N2-dimethylformamidine-deoxyguanosine (5'-O-DMT-N2-DMF-dG).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of oligonucleotides containing N2-DMF-dG?
A1: The most prevalent side reactions include:
-
Incomplete Deprotection: The N2-DMF group on guanine may not be completely removed, leading to a final product contaminated with the protected oligonucleotide. This is often due to aged deprotection reagents or insufficient deprotection time or temperature.[1][2] The rate-determining step in oligonucleotide deprotection is often the removal of the guanine protecting group.[1][2]
-
Depurination: Loss of the guanine base from the sugar-phosphate backbone can occur, creating an abasic site.[3] This is more likely to happen during the acidic detritylation steps of the synthesis rather than the final basic deprotection. The resulting abasic sites are cleaved during the final basic deprotection, leading to truncated oligonucleotide fragments.
-
Modification of Other Bases: Depending on the deprotection conditions and the protecting groups on other nucleobases (dA, dC), side reactions such as deamination of deoxycytidine (dC) can occur, particularly with hydroxide-based deprotection methods if an inappropriate protecting group like benzoyl-dC (Bz-dC) is used.
Q2: How can I avoid incomplete deprotection of the N2-DMF group on dG?
A2: To ensure complete removal of the DMF group:
-
Use Fresh Reagents: Always use fresh, high-quality deprotection reagents. For instance, when using ammonium hydroxide, it is crucial that the solution has not degraded and lost ammonia gas concentration. It is recommended to use aliquots stored in a refrigerator for no longer than a week.
-
Optimize Deprotection Time and Temperature: Adhere to recommended deprotection times and temperatures for the specific reagent being used. The DMF group on dG is removed faster than the isobutyryl (iBu) group. See the table below for recommended conditions.
-
Consider Alternative Deprotection Reagents: For rapid deprotection, a mixture of ammonium hydroxide and methylamine (AMA) can significantly reduce the required time.
Q3: What causes depurination and how can it be minimized?
A3: Depurination is the cleavage of the glycosidic bond between the purine base and the sugar. It is primarily caused by the acidic conditions used for the removal of the 5'-DMT group (detritylation) during oligonucleotide synthesis. The resulting abasic site is stable during synthesis but is cleaved during the final basic deprotection, leading to truncated sequences.
To minimize depurination:
-
Use a Milder Deblocking Agent: Substitute the standard trichloroacetic acid (TCA) with the less acidic dichloroacetic acid (DCA) for the detritylation step. While DCA is slower, it significantly reduces the risk of depurination.
-
Electron-Donating Protecting Groups: The dimethylformamidine (DMF) protecting group on guanosine is electron-donating and helps to protect against depurination.
Q4: Can the final basic deprotection step cause side reactions on other bases?
A4: Yes, the final deprotection conditions can affect other bases if they are not appropriately protected. For example, when using sodium hydroxide for deprotection, which might be required for certain sensitive modifications, using benzoyl-protected dC (Bz-dC) can lead to deamination, resulting in a dC to dU mutation. In such cases, it is recommended to use acetyl-protected dC (Ac-dC). Similarly, UltraFAST deprotection with AMA requires the use of Ac-dC to avoid base modification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete removal of the N2-DMF group on dG (observed by Mass Spectrometry or HPLC) | 1. Deprotection reagent (e.g., ammonium hydroxide) is old or has lost concentration. 2. Insufficient deprotection time or temperature. 3. For G-rich sequences, deprotection can be more challenging. | 1. Use fresh, high-quality deprotection reagents. Aliquot and store ammonium hydroxide in the refrigerator for no more than one week. 2. Increase deprotection time or temperature according to the recommended protocols (see table below). 3. Consider using a more potent deprotection agent like AMA (Ammonium Hydroxide/Methylamine). |
| Presence of shorter oligonucleotide fragments (truncations) in the final product. | 1. Depurination during the acidic detritylation steps of synthesis, followed by cleavage at the abasic site during final deprotection. 2. Inefficient capping during synthesis, leading to the formation of n-1 sequences. | 1. Use a milder acid like 3% Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA) for detritylation. 2. Ensure the N2-DMF protecting group is used on dG to reduce susceptibility to depurination. 3. Optimize capping efficiency during the synthesis protocol. |
| Modification of other bases (e.g., dC to dU mutation). | 1. Use of an inappropriate protecting group on dC (e.g., Bz-dC) with certain deprotection reagents like sodium hydroxide. 2. Harsh deprotection conditions with AMA when using Bz-dC. | 1. When using hydroxide-based deprotection, switch to acetyl-protected dC (Ac-dC). 2. For UltraFAST deprotection with AMA, use Ac-dC instead of Bz-dC. |
| Low yield of the final oligonucleotide product. | 1. Cleavage of the oligonucleotide at depurinated sites. 2. Incomplete cleavage from the solid support. 3. Loss of product during workup and purification. | 1. Address the root cause of depurination as described above. 2. Ensure sufficient time and appropriate reagents for cleavage from the solid support. 3. Optimize purification protocols to minimize product loss. |
Data Summary: Deprotection Conditions for N2-DMF-dG
| Deprotection Reagent | Temperature | Time | Notes |
| Ammonium Hydroxide (Fresh) | Room Temperature | 16 hours | Standard deprotection condition. |
| 55 °C | 4 hours | Accelerated deprotection. | |
| 65 °C | 2 hours | Further accelerated deprotection. | |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65 °C | 5-10 minutes | UltraFAST deprotection. Requires the use of Ac-dC. |
| tert-Butylamine/water (1:3 v/v) | 60 °C | 6 hours | An alternative deprotection method. |
| 0.4 M Sodium Hydroxide in MeOH/water (4:1 v/v) | Room Temperature | > 72 hours | The DMF group is remarkably resistant to this condition. Not recommended for standard deprotection of DMF-dG. |
Experimental Protocols
Standard Deprotection Protocol with Ammonium Hydroxide
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide (28-30%) to cover the support (typically 1-2 mL for a 1 µmole synthesis).
-
Incubation: Incubate the vial at the desired temperature for the specified time (e.g., 8 hours at 55°C or 16 hours at room temperature).
-
Elution: After incubation, carefully transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Washing: Wash the solid support with 0.5-1 mL of water or 50% ethanol and combine the wash with the solution from the previous step.
-
Drying: Evaporate the solution to dryness using a vacuum concentrator.
UltraFAST Deprotection Protocol with AMA
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage and Deprotection: Add the AMA reagent to the solid support in a sealed vial.
-
Incubation: Incubate the vial at 65°C for 10 minutes.
-
Workup: Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube. Wash the support and combine the solutions as in the standard protocol.
-
Drying: Evaporate the solution to dryness.
Visualized Workflows
Caption: General workflow for oligonucleotide deprotection and purification.
Caption: Troubleshooting logic for deprotection side reactions.
References
Technical Support Center: Oligonucleotide Deprotection
This guide provides troubleshooting and frequently asked questions regarding the deprotection of dG(ib) and dG(dmf) phosphoramidites during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between dG(ib) and dG(dmf) monomers?
A1: The primary difference lies in the exocyclic amine protecting group on the guanine base.
-
dG(ib): Uses an isobutyryl (ib) group, a standard, robust protecting group.
-
dG(dmf): Uses a dimethylformamidine (dmf) group, which is significantly more labile and designed for faster deprotection protocols.[1][2]
Q2: Why is the removal of the dG protecting group the rate-determining step?
A2: The protecting group on guanine is typically the most stable of the four standard DNA bases. Ensuring its complete removal is critical for the biological activity of the final oligonucleotide and is often the slowest step in the deprotection process.[2] Incomplete removal can lead to failed experiments, as even a small percentage of remaining protecting groups can inhibit processes like PCR or hybridization.
Q3: What are the standard deprotection reagents and when should I use them?
A3: The choice of reagent depends on the protecting groups used for all bases in the sequence and the presence of any sensitive modifications (e.g., dyes).
-
Ammonium Hydroxide (NH₄OH): The most traditional reagent. It is effective but requires longer incubation times, especially for dG(ib).[3] It is crucial to use a fresh, refrigerated solution, as old ammonium hydroxide (which is ammonia gas dissolved in water) loses concentration and leads to incomplete deprotection.[3]
-
AMA (Ammonium Hydroxide / 40% Aqueous Methylamine 1:1 v/v): A "fast" deprotection reagent that dramatically reduces deprotection times for all standard bases. It is compatible with both dG(ib) and dG(dmf) monomers. Note that when using AMA, dC must be protected with acetyl (Ac) instead of benzoyl (Bz) to prevent a transamination side reaction.
Q4: Can I use dG(dmf) with a standard ammonium hydroxide deprotection?
A4: Yes. Using dG(dmf) with standard ammonium hydroxide will still result in a significantly faster deprotection compared to using dG(ib) under the same conditions. For example, at 65°C, dG(dmf) can be fully deprotected in 2 hours with ammonium hydroxide, whereas dG(ib) requires 8 hours.
Data Presentation: Deprotection Time & Temperature Comparison
The following tables summarize recommended deprotection times for dG(ib) and dG(dmf) with different reagents and temperatures.
Table 1: Deprotection with Ammonium Hydroxide (NH₄OH)
| dG Protecting Group | Temperature | Time to Complete Deprotection |
| dG(ib) | Room Temp | 36 hours |
| 55°C | 16 hours | |
| 65°C | 8 hours | |
| dG(dmf) | Room Temp | 16 hours |
| 55°C | 4 hours | |
| 65°C | 2 hours | |
| Data sourced from Glen Research. |
Table 2: Deprotection with AMA (NH₄OH / Methylamine)
| dG Protecting Group | Temperature | Time to Complete Deprotection |
| dG(ib) or dG(dmf) | Room Temp | 120 minutes |
| 37°C | 30 minutes | |
| 55°C | 10 minutes | |
| 65°C | 5 minutes | |
| Data sourced from Glen Research. |
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of dG(ib) and dG(dmf).
Problem 1: My final oligonucleotide shows a lower-than-expected molecular weight and/or multiple peaks on HPLC/MS analysis.
-
Possible Cause: Incomplete deprotection. The remaining protecting groups increase the hydrophobicity of the oligonucleotide, causing it to elute later on a reverse-phase HPLC column. Mass spectrometry will show adducts corresponding to the mass of the protecting group.
-
Troubleshooting Steps:
-
Verify Reagent Freshness: Ensure your ammonium hydroxide solution is fresh. Ammonia gas can escape, reducing the solution's concentration and effectiveness.
-
Increase Deprotection Time/Temperature: Refer to the tables above. If you are using a lower temperature, extend the incubation time accordingly. For dG(ib) with NH₄OH, an overnight incubation at 55°C (minimum 16 hours) is standard.
-
Switch to a Faster Reagent: If time is a constraint, consider using AMA for subsequent syntheses, which can fully deprotect both monomers in as little as 5 minutes at 65°C.
-
Check for Sequence-Specific Issues: Oligonucleotides with high GC content can form secondary structures that may hinder deprotection. Using a higher temperature (e.g., 65°C) can help denature these structures. For sequences prone to secondary structure, ion-exchange HPLC (IE-HPLC) may provide better analytical resolution as the highly alkaline mobile phase disrupts hydrogen bonds.
-
Problem 2: I am using dG(dmf) with AMA, but I see a significant side product.
-
Possible Cause: Transamination of dC(Bz). If you are using the fast AMA deprotection, you must use dC protected with an acetyl (Ac) group. The standard benzoyl (Bz) protecting group is susceptible to a side reaction with methylamine, leading to a base modification.
-
Troubleshooting Steps:
-
Confirm dC Monomer: Verify that you are using Ac-dC phosphoramidite in your synthesis when planning to use AMA deprotection.
-
Optimize Deprotection: If you must use dC(Bz), you cannot use AMA. Revert to a standard ammonium hydroxide deprotection protocol.
-
Problem 3: My yield is low after deprotection and purification.
-
Possible Cause: Modification of dG during synthesis. In some cases, dG can be modified during the synthesis cycles, making it susceptible to degradation or further side reactions during the final deprotection step.
-
Troubleshooting Steps:
-
Review Synthesis Chemistry: Ensure all synthesis reagents are fresh and correctly prepared.
-
Mild Deprotection: For sensitive oligos, consider a milder deprotection condition (e.g., lower temperature for a longer time) to minimize degradation of any modified bases.
-
Analytical Investigation: Use mass spectrometry to identify the nature of any side products. This can provide clues as to where in the process the issue is occurring.
-
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for sequences containing dG(ib) or dG(dmf) where speed is not the primary concern.
-
Cleavage: Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial. Add 1-2 mL of concentrated ammonium hydroxide (28-33%).
-
Incubation: Tightly seal the vial. For cleavage from the support, allow it to stand for at least 1 hour at room temperature.
-
Deprotection: Place the vial in a heating block or oven set to the desired temperature.
-
For dG(ib): 8 hours at 65°C or 16 hours at 55°C.
-
For dG(dmf): 2 hours at 65°C or 4 hours at 55°C.
-
-
Recovery: After incubation, cool the vial to room temperature. Carefully draw off the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide using a syringe and transfer it to a new tube.
-
Drying: Dry the oligonucleotide solution in a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for analysis or use.
Protocol 2: Ultrafast Deprotection with AMA
This protocol is for rapid deprotection and requires the use of Ac-dC.
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. This should be done in a fume hood.
-
Cleavage & Deprotection: Transfer the solid support to a 2 mL vial. Add 1-2 mL of the freshly prepared AMA solution.
-
Incubation: Tightly seal the vial and place it in a heating block set to 65°C for 5-15 minutes.
-
Recovery & Drying: Follow steps 4-6 from the Ammonium Hydroxide protocol above.
Protocol 3: QC Analysis by Reverse-Phase HPLC
This protocol provides a general method for analyzing the purity of the deprotected oligonucleotide.
-
Sample Preparation: Reconstitute the dried oligonucleotide in 100-200 µL of water or mobile phase A.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Conditions (example for a DMT-off oligo):
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 3-5% B, ramp to 15-20% B over 15-20 minutes. This gradient should be optimized based on the length and sequence of the oligonucleotide.
-
-
Detection: Monitor UV absorbance at 260 nm.
-
Analysis: The main peak corresponds to the full-length product. Incompletely deprotected species are more hydrophobic and will typically elute after the main peak. Failure sequences (shortmers) are less hydrophobic and elute earlier.
Visualizations
Caption: Workflow of Oligonucleotide Synthesis and Deprotection.
Caption: Troubleshooting Flowchart for Incomplete Deprotection.
References
Technical Support Center: Managing Phosphoramidite Moisture Sensitivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of phosphoramidites during oligonucleotide synthesis. Below you will find troubleshooting guides for common issues, a list of frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This guide addresses specific issues that may arise during oligonucleotide synthesis due to phosphoramidite degradation from moisture, leading to decreased yield and purity.
Issue: Low Coupling Efficiency
-
Question: My trityl monitor is showing low and inconsistent coupling efficiencies. What are the likely causes related to moisture?
-
Answer: Low coupling efficiency is frequently linked to moisture contamination. Water can hydrolyze the phosphoramidite, rendering it inactive for coupling.[1][2] Key areas to investigate include:
-
Solvent Quality: The anhydrous acetonitrile used to dissolve phosphoramidites and for washing steps is a primary suspect. Its water content should ideally be below 30 ppm, with some recommendations as low as 10-15 ppm.[1][3]
-
Phosphoramidite Handling: Phosphoramidites are hygroscopic and will readily absorb atmospheric moisture. Improper handling, such as opening vials before they have warmed to room temperature, can cause condensation to form.
-
Synthesizer Lines: Moisture can be present in the fluid lines of the synthesizer, especially if it has been idle or if there are leaks in the system.
-
Inert Gas Supply: The argon or helium used to create an inert atmosphere on the synthesizer should be dry.
-
-
Recommended Actions:
-
Verify Solvent Water Content: Use Karl Fischer titration to confirm the water content of your anhydrous acetonitrile. If it is above the recommended limit, use a fresh, sealed bottle or dry the solvent over activated molecular sieves.
-
Implement Strict Anhydrous Techniques:
-
Always allow phosphoramidite vials to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Handle phosphoramidites under a blanket of dry inert gas (argon or nitrogen).
-
Use fresh, anhydrous acetonitrile for reconstitution.
-
Consider adding activated 3Å molecular sieves to the phosphoramidite solutions on the synthesizer to scavenge any residual moisture.
-
-
Flush Synthesizer Lines: Before starting a synthesis, perform a thorough flush of all synthesizer lines with fresh, anhydrous acetonitrile to remove any residual moisture.
-
Install In-line Gas Driers: Use an in-line drying filter for the inert gas supply to the synthesizer.[3]
-
Perform a Test Synthesis: Synthesize a short, simple sequence (e.g., a TTT trimer) using known good reagents to confirm that the synthesizer and solvents are not the source of the problem.
-
Issue: High n-1 Shortmer Population in Final Product
-
Question: My final product analysis shows a high percentage of n-1 sequences. Could this be related to moisture?
-
Answer: Yes, a high level of n-1 shortmers is a direct consequence of coupling failures. If a phosphoramidite fails to couple to the growing oligonucleotide chain due to moisture-induced degradation, that chain will not be extended in that cycle. If the subsequent capping step is also not 100% efficient, these unreacted 5'-hydroxyl groups can be coupled in the next cycle, leading to a high proportion of deletion mutations (n-1).
-
Recommended Actions:
-
Address Low Coupling Efficiency: Follow all the recommended actions for troubleshooting low coupling efficiency mentioned above.
-
Optimize Capping Step: Ensure that your capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) are fresh and active. Inefficient capping will exacerbate the problem of n-1 sequence formation.
-
Review Synthesis Cycle Parameters: For difficult couplings, consider extending the coupling time to provide more opportunity for the reaction to go to completion.
-
Data Presentation
The presence of moisture has a significant impact on the stepwise coupling efficiency. Even a small decrease in the average coupling efficiency per step has a cumulative and dramatic effect on the final yield of the full-length oligonucleotide, especially for longer sequences.
| Water Content in Acetonitrile (ppm) | Estimated Average Coupling Efficiency (%) | Theoretical Final Yield of a 20-mer (%) | Theoretical Final Yield of a 50-mer (%) | Theoretical Final Yield of a 100-mer (%) |
| < 15 | 99.5 | 90.9 | 77.9 | 60.5 |
| 30 | 99.0 | 82.6 | 61.0 | 36.6 |
| 50 | 98.5 | 74.5 | 46.8 | 21.8 |
| 100 | 98.0 | 67.2 | 36.4 | 13.3 |
| > 200 | < 97.0 | < 54.4 | < 21.8 | < 4.7 |
Note: This table provides an estimated correlation based on established principles of oligonucleotide synthesis. Actual results may vary depending on the specific phosphoramidites, synthesizer, and other experimental conditions.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile
This protocol describes the volumetric Karl Fischer titration method to determine the water content in anhydrous acetonitrile.
-
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component system)
-
Anhydrous methanol (or other suitable solvent)
-
Gastight syringe for sample injection
-
Acetonitrile sample
-
-
Methodology:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titrant burette with the Karl Fischer reagent.
-
Add anhydrous methanol to the titration vessel to a level that immerses the electrode tip.
-
-
Solvent Conditioning:
-
Start the titration to neutralize the water present in the methanol until a stable, dry baseline is achieved. The instrument will indicate when the solvent is conditioned and ready.
-
-
Sample Analysis:
-
Using a gastight syringe, draw a precise volume (e.g., 1-5 mL) of the anhydrous acetonitrile sample.
-
Inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate and display the water content, typically in ppm or percentage.
-
-
System Cleaning:
-
After analysis, drain the titration vessel and rinse with anhydrous methanol.
-
-
Protocol 2: 31P NMR Analysis of Phosphoramidite Purity and Degradation
This protocol outlines the procedure for assessing the purity of a phosphoramidite and detecting degradation products using 31P NMR spectroscopy.
-
Materials:
-
NMR spectrometer with a phosphorus probe
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl3) with 1% triethylamine (TEA) (v/v)
-
Phosphoramidite sample
-
External standard (e.g., 5% H3PO4 in D2O) for chemical shift referencing
-
-
Methodology:
-
Sample Preparation:
-
In a dry environment (e.g., a glove box or under a stream of argon), accurately weigh approximately 10-20 mg of the phosphoramidite sample into a clean, dry vial.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform containing 1% TEA. The TEA is added to prevent acid-catalyzed degradation on the NMR timescale.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a proton-decoupled 31P NMR spectrum. Typical acquisition parameters include:
-
Pulse program: zgig (or similar proton-decoupled sequence)
-
Relaxation delay (D1): 2-5 seconds
-
Number of scans: 128-1024, depending on sample concentration
-
Spectral width: ~200 ppm, centered around 75 ppm
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum using the external standard.
-
The active P(III) phosphoramidite diastereomers should appear as two sharp peaks around 148-150 ppm.
-
Hydrolysis products, such as H-phosphonates, will appear as distinct peaks in the range of 0-10 ppm.
-
Oxidized P(V) species will appear in the region of -2 to 10 ppm.
-
Integrate the peaks corresponding to the active phosphoramidite and any degradation products to determine the relative purity.
-
-
Protocol 3: Trityl Cation Assay for Coupling Efficiency Monitoring
This colorimetric assay quantifies the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the coupling efficiency of the previous cycle.
-
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Quenching solution (e.g., a solution of dichloroacetic acid in toluene)
-
-
Methodology:
-
Sample Collection:
-
During the oligonucleotide synthesis, collect the acidic deblocking solution containing the orange DMT cation as it elutes from the synthesis column after each coupling step.
-
-
Sample Preparation:
-
Dilute a precise aliquot of the collected deblocking solution in a known volume of the quenching solution. The dilution factor should be chosen to bring the absorbance within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DMT cation, which is approximately 498 nm.
-
-
Calculation of Coupling Efficiency:
-
The stepwise coupling efficiency can be calculated by comparing the absorbance of the trityl cation released at a given step to the absorbance from the previous step.
-
Stepwise Yield (%) = (Absorbance at step n / Absorbance at step n-1) x 100
-
-
Mandatory Visualization
Caption: Phosphoramidite degradation pathway due to moisture.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Best practices for managing phosphoramidite moisture sensitivity.
Frequently Asked Questions (FAQs)
-
Q1: How long can I store phosphoramidites after reconstitution in acetonitrile?
-
A1: Once dissolved in anhydrous acetonitrile, phosphoramidites have limited stability. It is recommended to use the solution within 2-3 days for optimal performance. For longer-term storage, it is best to store them as a dry powder at -20°C under an inert atmosphere.
-
-
Q2: Can I use molecular sieves to dry my phosphoramidite solutions?
-
A2: Yes, adding activated 3Å molecular sieves to your phosphoramidite solutions on the synthesizer is a good practice to scavenge any residual moisture that may be present in the solvent or introduced during handling.
-
-
Q3: Does the type of phosphoramidite affect its sensitivity to moisture?
-
A3: Yes, the stability of phosphoramidites can vary. For example, dG phosphoramidites are known to be more susceptible to degradation than dA, dC, and T phosphoramidites. Modified phosphoramidites may also exhibit different stability profiles.
-
-
Q4: How does humidity in the laboratory affect oligonucleotide synthesis?
-
A4: High laboratory humidity can increase the challenge of maintaining anhydrous conditions. It can lead to faster contamination of solvents with atmospheric moisture and increase the likelihood of moisture entering the synthesizer. It is advisable to perform oligonucleotide synthesis in a controlled environment with low humidity.
-
-
Q5: What are the visual signs of phosphoramidite degradation?
-
A5: While visual inspection is not a definitive measure of quality, degraded phosphoramidites may appear discolored or clumped. The most reliable methods for assessing degradation are 31P NMR, which can identify hydrolysis and oxidation products, and performance in a test synthesis.
-
-
Q6: Is it necessary to use a fresh bottle of anhydrous acetonitrile for every synthesis?
-
A6: While not strictly necessary for every single synthesis, it is crucial to minimize the introduction of moisture into your stock of anhydrous acetonitrile. Use a septum-sealed bottle and withdraw the solvent with a dry syringe under an inert gas counter-pressure. For critical and long syntheses, using a fresh bottle is highly recommended.
-
References
Impact of activator choice on 5'-O-DMT-N2-DMF-dG coupling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of activator choice on the coupling efficiency of 5'-O-DMT-N2-DMF-dG in solid-phase oligonucleotide synthesis.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
Presence of significant n-1 sequences (deletions) in the final product analysis (e.g., by HPLC or mass spectrometry).
-
Faint color development during the detritylation step, indicating fewer successful couplings in the preceding cycle.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Activator Performance | The chosen activator may not be potent enough for the sterically hindered dG phosphoramidite. Consider switching to a more reactive activator. For example, if using 1H-Tetrazole, consider 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) for improved reaction rates.[1][2] For the synthesis of long oligonucleotides, 4,5-Dicyanoimidazole (DCI) is a recommended alternative as it is a more nucleophilic activator.[1] |
| Degraded Activator Solution | Activator solutions can degrade over time, especially if exposed to moisture. Prepare fresh activator solutions regularly. Ensure the activator is fully dissolved in anhydrous acetonitrile. |
| Moisture Contamination | Moisture is a primary inhibitor of coupling efficiency. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[3] Ensure all reagents, especially the acetonitrile (ACN), are anhydrous (<15 ppm water).[3] Use fresh, septum-sealed bottles of ACN and employ dry inert gas (Argon or Helium) for all transfers. |
| Insufficient Coupling Time | The coupling time may be too short for the dG phosphoramidite, which is bulkier than other bases. Increase the coupling time to allow for complete reaction. This is particularly important for sterically demanding sequences. |
| Incorrect Activator Concentration | An incorrect activator concentration can lead to incomplete activation or unwanted side reactions. Use the activator at the concentration recommended by the manufacturer. If issues persist, an empirical titration to find the optimal concentration for your specific synthesis conditions may be necessary. |
Issue 2: Presence of n+1 Sequences
Symptoms:
-
A significant peak corresponding to the desired sequence plus one nucleotide addition is observed in the final product analysis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Premature Detritylation | Highly acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution. This leads to the formation of dimers that can be incorporated into the growing oligonucleotide chain, resulting in n+1 sequences. If using a highly acidic activator like BTT, consider switching to a less acidic one like 4,5-Dicyanoimidazole (DCI), which has a higher pKa. |
| Prolonged Coupling Times with Acidic Activators | Extended exposure to an acidic activator during long coupling times can increase the incidence of premature detritylation. If long coupling times are necessary, use a less acidic activator. |
Frequently Asked Questions (FAQs)
Q1: Which activator is best for the coupling of this compound?
The "best" activator depends on the specific requirements of your synthesis.
-
For general-purpose synthesis of short to medium-length oligonucleotides, 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are recommended as they are more acidic and have better solubility in acetonitrile than the traditional 1H-Tetrazole, leading to faster reaction rates.
-
For the synthesis of long oligonucleotides or when working at a larger scale, 4,5-Dicyanoimidazole (DCI) is a good choice. It is less acidic than tetrazole-based activators, which minimizes the risk of premature detritylation and the formation of n+1 impurities. DCI is also highly soluble in acetonitrile.
Q2: How does the acidity of the activator affect the coupling of dG phosphoramidites?
The acidity of the activator, indicated by its pKa value, plays a crucial role. A more acidic activator (lower pKa) can more effectively protonate the diisopropylamino group of the phosphoramidite, leading to a faster activation and coupling reaction. However, excessive acidity can lead to undesirable side reactions, most notably the premature removal of the 5'-DMT protecting group from the dG phosphoramidite monomer. This can result in the formation of a GG dimer and its subsequent incorporation into the oligonucleotide, leading to n+1 impurities. Therefore, a balance must be struck between efficient activation and minimizing side reactions.
Q3: Can I use 1H-Tetrazole for dG coupling?
Yes, 1H-Tetrazole can be used and has been a standard activator for a long time. However, it has some drawbacks. Its limited solubility in acetonitrile can lead to precipitation, especially in colder temperatures, which can clog synthesizer lines. Furthermore, its performance with sterically hindered phosphoramidites like dG may not be optimal, potentially requiring longer coupling times compared to more modern activators.
Q4: What is the role of the DMF protecting group on the dG phosphoramidite?
The N2-dimethylformamidine (DMF) group protects the exocyclic amine of the guanine base during oligonucleotide synthesis. This prevents unwanted side reactions at this position during the various steps of the synthesis cycle. The DMF group is removed during the final deprotection step.
Q5: How can I monitor the efficiency of the dG coupling step?
A qualitative method to monitor coupling efficiency is to observe the color of the detritylation solution after each coupling cycle. A strong orange color from the cleaved dimethoxytrityl (DMT) cation indicates a high yield from the previous coupling step. A faint color suggests a lower coupling efficiency in that cycle. For a quantitative assessment, analysis of the final, cleaved, and deprotected oligonucleotide by HPLC or mass spectrometry is necessary.
Data Presentation
Table 1: Comparison of Common Activators for Phosphoramidite Coupling
| Activator | pKa | Solubility in Acetonitrile | Key Advantages | Potential Issues with dG Coupling |
| 1H-Tetrazole | 4.9 | ~0.5 M | Standard, widely used. | Limited solubility, can precipitate. Slower reaction with sterically hindered amidites. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | More acidic and soluble than 1H-Tetrazole, leading to faster coupling. | Increased acidity may slightly increase the risk of premature detritylation compared to DCI. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.44 M | More acidic than ETT, good for sterically hindered amidites like those in RNA synthesis. | Higher acidity increases the risk of premature detritylation and n+1 formation. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | ~1.2 M | Less acidic, minimizing premature detritylation. Highly soluble. Recommended for long oligos. | May have slightly slower kinetics than the more acidic tetrazole derivatives. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling of this compound
This protocol describes a single coupling cycle on an automated DNA synthesizer.
Reagents:
-
Solid support with the initial nucleoside (e.g., CPG).
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile).
-
Capping solution A: Acetic anhydride/2,6-Lutidine/THF.
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing solvent: Anhydrous acetonitrile (ACN).
Methodology:
-
Deblocking (Detritylation):
-
The solid support is washed with anhydrous acetonitrile.
-
The deblocking solution is passed through the column to remove the 5'-DMT protecting group from the support-bound nucleoside.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The mixture is allowed to react for a specified coupling time (e.g., 60-180 seconds). The optimal time may need to be determined empirically.
-
The column is then washed with anhydrous acetonitrile.
-
-
Capping:
-
Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of n-1 deletion sequences.
-
The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
The column is washed with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent nucleotide to be added to the sequence.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Guanine Phosphoramidites: 5'-O-DMT-N2-DMF-dG vs. 5'-O-DMT-N2-isobutyryl-dG
In the realm of synthetic oligonucleotide manufacturing, the choice of phosphoramidite building blocks is paramount to achieving high yield and purity. For the incorporation of deoxyguanosine (dG), two of the most commonly utilized phosphoramidites are 5'-O-DMT-N2-DMF-dG and 5'-O-DMT-N2-isobutyryl-dG (dG(ib)). This guide provides a detailed comparison of these two critical reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.
Chemical Properties and Performance
The primary distinction between the two phosphoramidites lies in the protecting group for the exocyclic amine of guanine: dimethylformamidine (DMF) for the former and isobutyryl (ibu) for the latter. This seemingly subtle difference has significant implications for the efficiency of oligonucleotide synthesis, particularly during the deprotection step.
Deprotection Kinetics: A Clear Advantage for DMF-dG
The DMF protecting group is considerably more labile than the isobutyryl group, allowing for significantly faster and milder deprotection conditions. This is a crucial advantage in high-throughput oligonucleotide synthesis and when synthesizing oligonucleotides containing base-labile modifications.
| Protecting Group | Deprotection Conditions (Concentrated Ammonia) | Deprotection Time |
| DMF | 55°C | 2 hours[1] |
| 65°C | 1 hour[1] | |
| Isobutyryl (ibu) | 55°C | 8-15 hours[2] |
This rapid deprotection offered by DMF-dG not only accelerates the overall synthesis workflow but also minimizes the exposure of the newly synthesized oligonucleotide to harsh basic conditions, which can be detrimental to sensitive modifications.
Coupling Efficiency and Oligonucleotide Purity
While both phosphoramidites are capable of achieving high coupling efficiencies, typically exceeding 99% under optimized conditions, the choice of protecting group can influence the final purity of the oligonucleotide, especially in the synthesis of long or G-rich sequences. Incomplete deprotection of the isobutyryl group from dG residues can lead to the accumulation of (n-1) shortmers and other impurities that are difficult to separate from the full-length product. The faster and more efficient deprotection of the DMF group helps to mitigate this issue, often resulting in a cleaner crude product.
Experimental Protocols
Below are detailed protocols for the key stages of solid-phase oligonucleotide synthesis and deprotection using both phosphoramidites.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using the phosphoramidite method is an automated, cyclical process. Each cycle consists of four main steps:
-
Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The next phosphoramidite in the sequence (e.g., this compound or 5'-O-DMT-N2-isobutyryl-dG), dissolved in anhydrous acetonitrile, is activated by a catalyst, commonly 1H-tetrazole or a derivative. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations), a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, usually a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Deprotection and Cleavage Protocols
Using this compound:
-
Cleavage and Deprotection: After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at 55°C for 2 hours or 65°C for 1 hour. This single step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the DMF protecting groups from the guanine bases.
-
Work-up: The ammoniacal solution is then typically evaporated to dryness to yield the crude oligonucleotide.
Using 5'-O-DMT-N2-isobutyryl-dG:
-
Cleavage and Deprotection: The solid support is treated with concentrated ammonium hydroxide at 55°C for 8 to 15 hours.[2] This extended incubation is necessary to ensure complete removal of the more resilient isobutyryl protecting groups.
-
Work-up: Similar to the DMF-dG protocol, the solution is evaporated to dryness to obtain the crude product.
Visualization of the Oligonucleotide Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method.
Conclusion
The choice between this compound and 5'-O-DMT-N2-isobutyryl-dG hinges on the specific requirements of the oligonucleotide synthesis. For standard, unmodified oligonucleotides, both can yield high-quality products. However, for applications demanding rapid synthesis, high throughput, or the incorporation of sensitive modified bases, the faster and milder deprotection offered by This compound makes it the superior choice. Its use can lead to higher purity, especially for long and G-rich sequences, by minimizing the risk of incomplete deprotection. Researchers and professionals in drug development should consider these factors carefully to optimize their oligonucleotide manufacturing processes.
References
A Researcher's Guide to Deprotection Times of Guanine Protecting Groups
In the synthesis of oligonucleotides, the selection of protecting groups for the exocyclic amine of deoxyguanosine (dG) is a critical factor that directly impacts the efficiency and duration of the deprotection step. This guide provides a detailed comparison of the deprotection times for commonly used dG protecting groups, including dimethylformamidine (dmf), isobutyryl (ibu), acetyl (Ac), and phenoxyacetyl (Pac) derivatives. The information presented is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering a basis for selecting the optimal protecting group strategy for their specific application.
Comparative Analysis of Deprotection Times
The choice of a guanine protecting group and the corresponding deprotection strategy is a trade-off between the speed of removal and the stability of the oligonucleotide, especially when sensitive modifications or dyes are present. The following tables summarize the deprotection conditions for various dG protecting groups, providing a quantitative comparison of their performance.
Table 1: Deprotection Times with Ammonium Hydroxide
| Protecting Group | Reagent | Temperature | Time |
| dG(ibu) | 30% NH₄OH | 55°C | 16 hours |
| 65°C | 8 hours | ||
| Room Temp. | 36 hours | ||
| dG(dmf) | 30% NH₄OH | 55°C | 4 hours |
| 65°C | 2 hours | ||
| Room Temp. | 16 hours | ||
| Ac-dG | 30% NH₄OH | 55°C | 4 hours |
| 65°C | 2 hours | ||
| Room Temp. | 16 hours |
Table 2: Ultra-Fast Deprotection with AMA
The AMA reagent, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine, allows for significantly reduced deprotection times.[1][2] This method is compatible with dG(dmf), dG(ibu), and Ac-dG.[1]
| Protecting Group | Reagent | Temperature | Time |
| dG(dmf) | AMA | 65°C | 5-10 minutes |
| 55°C | 10 minutes | ||
| 37°C | 30 minutes | ||
| Room Temp. | 120 minutes | ||
| dG(ibu) | AMA | 65°C | 5-10 minutes |
| 55°C | 10 minutes | ||
| 37°C | 30 minutes | ||
| Room Temp. | 120 minutes | ||
| Ac-dG | AMA | 65°C | 5-10 minutes |
| 55°C | 10 minutes | ||
| 37°C | 30 minutes | ||
| Room Temp. | 120 minutes |
Table 3: Mild and Ultra-Mild Deprotection Conditions
For oligonucleotides containing sensitive modifications, milder deprotection strategies are required. The phenoxyacetyl (Pac) group and its derivatives are particularly suited for these applications.[2][3]
| Protecting Group | Reagent | Temperature | Time |
| dG(iPr-Pac) | 0.05 M K₂CO₃ in Methanol | Room Temp. | 4 hours |
| 30% NH₄OH | Room Temp. | 2 hours | |
| dG(pac) | 30% NH₄OH | Not specified | 30-60 minutes (deprotection only) |
| dG(tBPAC) | 0.05 M K₂CO₃ in Methanol | Not specified | t₁/₂ = 22 minutes |
| Ethanolic Ammonia | Not specified | t₁/₂ = 96 minutes |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are protocols for the key deprotection methods discussed.
Standard Deprotection with Ammonium Hydroxide
-
Cleavage: The oligonucleotide is cleaved from the solid support by treatment with concentrated ammonium hydroxide (28-33% NH₃ in water) for 1 hour at room temperature.
-
Deprotection: The solution containing the cleaved oligonucleotide is heated in a sealed vial at the temperature and for the duration specified in Table 1.
-
Work-up: The vial is cooled, and the ammonium hydroxide is removed by evaporation in a vacuum concentrator. The resulting deprotected oligonucleotide is then ready for purification.
Ultra-Fast Deprotection with AMA
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide (28-33%) and aqueous methylamine (40%).
-
Cleavage: The oligonucleotide is cleaved from the support with the AMA reagent for 5 minutes at room temperature.
-
Deprotection: The vial is sealed and heated to the desired temperature for the time indicated in Table 2. For example, 5 minutes at 65°C.
-
Work-up: The AMA solution is evaporated to dryness. It is important to note that this protocol requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.
Ultra-Mild Deprotection with Potassium Carbonate
This method is designed for highly sensitive oligonucleotides and is typically used with Ultra-Mild phosphoramidites such as Pac-dA, Ac-dC, and iPr-Pac-dG.
-
Deprotection/Cleavage: The solid support with the synthesized oligonucleotide is treated with a solution of 0.05 M potassium carbonate in methanol for 4 hours at room temperature.
-
Work-up: The methanolic solution is neutralized with an appropriate buffer, and the deprotected oligonucleotide is desalted. This procedure avoids the use of harsh bases, preserving the integrity of sensitive molecules.
Logical Workflow of Oligonucleotide Deprotection
The following diagram illustrates the general workflow of the deprotection process, highlighting the key stages from the protected oligonucleotide on the solid support to the final, fully deprotected product.
Caption: General workflow of oligonucleotide deprotection.
Deprotection Pathway Comparison
The selection of a deprotection strategy depends on the protecting groups used during synthesis. The following diagram illustrates the compatibility of different dG protecting groups with various deprotection pathways.
Caption: Compatibility of dG protecting groups with deprotection methods.
References
Navigating Oligonucleotide Purity: A Comparative Guide to HPLC Analysis and Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic oligonucleotides is a critical checkpoint in the journey from synthesis to application. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 5'-O-DMT-N2-DMF-dG synthesized oligonucleotides, supported by experimental data and detailed protocols.
The synthesis of oligonucleotides, while highly automated, is a multi-step process prone to the generation of impurities such as truncated sequences (shortmers) and other side products. The 5'-O-dimethoxytrityl (DMT) group plays a crucial role, not only as a protecting group during synthesis but also as a valuable handle for purification.[1][2] The lipophilic nature of the DMT group allows for efficient separation of the full-length, DMT-bearing oligonucleotide from the uncapped, shorter failure sequences using reversed-phase chromatography.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone technique for the analysis and purification of synthetic oligonucleotides.[1][3] Two primary modes are employed for this purpose: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common method for analyzing DMT-on oligonucleotides. It separates molecules based on their hydrophobicity. An ion-pairing agent, such as triethylammonium acetate (TEAA), is added to the mobile phase to neutralize the negative charges of the phosphate backbone, enhancing the interaction of the oligonucleotide with the hydrophobic stationary phase.[3] This technique provides excellent resolution for oligonucleotides up to approximately 50 bases in length.
Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of negatively charged phosphate groups. This method is particularly effective for resolving oligonucleotides with significant secondary structures, as the high pH of the mobile phase can disrupt these structures. AEX HPLC is generally suitable for oligonucleotides up to 40 bases.
Experimental Protocol: IP-RP-HPLC for 5'-O-DMT Oligonucleotide Purity Analysis
This protocol outlines a typical IP-RP-HPLC method for the purity analysis of a 5'-O-DMT synthesized oligonucleotide.
Workflow for Oligonucleotide Synthesis and HPLC Analysis
Caption: Workflow of oligonucleotide synthesis and subsequent HPLC purity analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.5 µm particle size, 2.1 x 50 mm |
| Mobile Phase A | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C |
| Detection | UV at 260 nm |
| Sample Preparation | Dissolve crude DMT-on oligonucleotide in Mobile Phase A |
Alternative and Orthogonal Purity Assessment Methods
While HPLC is a robust and widely used technique, other methods can provide complementary and sometimes superior information, especially for complex oligonucleotides.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles. This results in higher resolution, greater peak capacity, and faster analysis times. For oligonucleotides, UPLC can often resolve impurities that co-elute in an HPLC separation, providing a more accurate purity assessment in a fraction of the time. The principles of separation (IP-RP and AEX) remain the same as in HPLC.
Capillary Electrophoresis (CE)
Capillary Electrophoresis, particularly Capillary Gel Electrophoresis (CGE), separates oligonucleotides based on their size with single-base resolution for sequences up to the 40-mer range. CE offers high efficiency, low sample and reagent consumption, and the potential for full automation. It is considered an excellent method for assessing oligonucleotide purity and can be a valuable orthogonal technique to HPLC.
Mass Spectrometry (MS)
Mass Spectrometry provides information about the molecular weight of the oligonucleotide and its impurities. When coupled with a separation technique like HPLC or UPLC (LC-MS), it becomes a powerful tool for both purity assessment and impurity identification. MS can confirm the identity of the main product and characterize failure sequences and other modifications that may not be resolved chromatographically. For complex therapeutic oligonucleotides, MS is often indispensable for a comprehensive purity profile.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the length of the oligonucleotide, the nature of potential impurities, and the desired level of characterization.
Comparison of Analytical Techniques for Oligonucleotide Purity
Caption: Comparison of key features of different analytical techniques for oligonucleotide purity.
| Technique | Primary Separation Principle | Resolution | Analysis Time | Information Provided | Best Suited For |
| IP-RP-HPLC | Hydrophobicity | Good | 30-60 min | Purity (%) | Routine QC, DMT-on purification |
| AEX-HPLC | Charge (Phosphate Backbone) | Good-Excellent | 30-60 min | Purity (%) | Oligos with secondary structures |
| UPLC | Hydrophobicity/Charge | Excellent | < 15 min | Purity (%), higher sensitivity | High-throughput screening, complex mixtures |
| CE | Size | Excellent (single-base) | < 15 min | Purity (%), length heterogeneity | Orthogonal purity assessment, failure sequence analysis |
| LC-MS | Hydrophobicity/Charge & Mass-to-Charge Ratio | Excellent | 15-45 min | Purity (%), Molecular Weight, Impurity ID | In-depth characterization, troubleshooting |
Conclusion
For the routine purity analysis of this compound synthesized oligonucleotides, IP-RP-HPLC remains a reliable and robust method. However, for a more comprehensive understanding of product purity, especially in a drug development context, employing orthogonal techniques is highly recommended. UPLC offers a significant improvement in speed and resolution over conventional HPLC. Capillary Electrophoresis provides an excellent alternative based on a different separation principle (size), making it a powerful tool for identifying co-eluting species in HPLC. Finally, Mass Spectrometry, particularly when coupled with liquid chromatography, is invaluable for confirming the identity of the synthesized oligonucleotide and characterizing any impurities present. A multi-faceted analytical approach ensures the highest confidence in the quality and purity of synthetic oligonucleotides.
References
A Comparative Guide to Mass Spectrometry Analysis of Oligonucleotides with 5'-O-DMT-N2-DMF-dG
For researchers, scientists, and drug development professionals working with synthetic oligonucleotides, accurate and reliable analytical techniques are paramount for quality control, impurity profiling, and structural confirmation. This guide provides a detailed comparison of two of the most common mass spectrometry techniques, Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, for the analysis of oligonucleotides bearing the 5'-O-dimethoxytrityl (DMT) and N2-dimethylformamidine (DMF) protecting groups on a deoxyguanosine (dG) residue.
The presence of these protecting groups, often used during solid-phase synthesis, presents unique analytical challenges. The bulky and labile DMT group can influence ionization efficiency and may be prone to dissociation during analysis, while the DMF group adds to the overall mass and can affect fragmentation patterns. This guide offers a comprehensive overview of the performance of ESI-MS and MALDI-TOF in analyzing these modified oligonucleotides, supported by experimental protocols and data.
Performance Comparison: ESI-MS vs. MALDI-TOF
Both ESI-MS and MALDI-TOF are powerful tools for oligonucleotide analysis, each with its own set of advantages and disadvantages. The choice of technique often depends on the specific analytical requirements, such as the length of the oligonucleotide, the desired level of structural detail, and the required throughput.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large and fragile biomolecules, including modified oligonucleotides.[1][2] It is often coupled with liquid chromatography (LC) to provide separation of the oligonucleotide from synthesis-related impurities prior to mass analysis.[3] This LC-MS setup is particularly advantageous for analyzing complex mixtures and for obtaining high-resolution and accurate mass measurements.[3][4] ESI typically produces multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a limited mass-to-charge (m/z) range.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a high-throughput technique that is relatively simple to operate. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. MALDI-TOF is particularly effective for the rapid analysis of shorter oligonucleotides and is more tolerant of salts and other contaminants compared to ESI-MS. However, its performance in terms of resolution and mass accuracy can degrade for longer oligonucleotides, typically those over 50 bases in length. Furthermore, the high energy of the laser can sometimes lead to fragmentation or the loss of labile protecting groups like DMT.
Below is a table summarizing the key performance metrics for the analysis of a hypothetical 20-mer oligonucleotide containing a 5'-O-DMT-N2-DMF-dG modification using both ESI-MS and MALDI-TOF.
| Performance Metric | ESI-MS (coupled with LC) | MALDI-TOF |
| Mass Accuracy | < 10 ppm (with high-resolution MS) | 50 - 100 ppm |
| Resolution | > 50,000 | 10,000 - 20,000 |
| Sensitivity | High femtomole to low picomole range | Low femtomole to low picomole range |
| Analysis of DMT-on/off species | Baseline separation of DMT-on and DMT-off species with LC. | Can show a mixture of DMT-on and DMT-off peaks, making quantification challenging. |
| Impurity Profiling | Excellent, due to chromatographic separation of impurities. | Limited by resolution and potential for ion suppression from impurities. |
| Throughput | Lower, limited by the LC run time. | High, suitable for rapid screening. |
| Salt Tolerance | Low, requires desalting, often achieved online with LC. | Moderate, more tolerant to salts and buffers. |
| Instrumentation Complexity | More complex, requires LC system and specialized ion source. | Simpler, with straightforward sample preparation. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality and reproducible mass spectrometry data. Below are representative protocols for the analysis of a 20-mer oligonucleotide with a this compound modification using both ESI-LC-MS and MALDI-TOF.
ESI-LC-MS Protocol
This protocol utilizes ion-pair reversed-phase liquid chromatography for the separation of the modified oligonucleotide and its impurities prior to ESI-MS analysis.
1. Sample Preparation:
-
Dissolve the oligonucleotide sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 10 µM.
2. LC Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18 Column, 130Å, 1.7 µm, 2.1 mm X 50 mm).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in 50:50 acetonitrile/water.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-50% B (linear gradient)
-
12-13 min: 50-90% B (linear gradient)
-
13-15 min: 90% B (hold)
-
15-16 min: 90-30% B (linear gradient)
-
16-20 min: 30% B (hold for re-equilibration)
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60 °C
3. MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 500-2000.
-
Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the neutral mass of the oligonucleotide.
MALDI-TOF Protocol
This protocol is designed for the rapid analysis of the modified oligonucleotide.
1. Sample Preparation:
-
Prepare the oligonucleotide sample at a concentration of approximately 10 pmol/µL in deionized water.
2. Matrix Preparation:
-
Prepare a saturated solution of 3-hydroxypicolinic acid (3-HPA) in a 50:50 mixture of acetonitrile and water.
-
Add diammonium hydrogen citrate to the matrix solution to a final concentration of 10 mg/mL to reduce sodium and potassium adducts.
3. Sample Spotting:
-
Mix 1 µL of the oligonucleotide sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.
4. MS Conditions:
-
Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).
-
Ionization Mode: Negative ion linear or reflector mode. Reflector mode provides higher resolution.
-
Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio, to minimize fragmentation and loss of the DMT group.
-
Mass Range: m/z 1000-8000.
-
Calibration: Calibrate the instrument using a standard mixture of oligonucleotides of known masses.
Visualizing Workflows and Structures
Diagrams are essential for clearly communicating experimental workflows and molecular structures. The following diagrams were created using the Graphviz DOT language.
Caption: Experimental workflow for ESI-LC-MS analysis of modified oligonucleotides.
References
Navigating High-Throughput Oligonucleotide Synthesis: A Comparative Guide to Guanosine Phosphoramidites
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of high-throughput oligonucleotide synthesis are paramount. The choice of phosphoramidite building blocks, particularly for the guanosine base, significantly impacts the quality and yield of the final product. This guide provides an objective comparison of the performance of 5'-O-DMT-N2-DMF-dG against its common alternatives, supported by experimental data and detailed protocols to inform your selection process.
At the heart of automated, high-throughput DNA and RNA synthesis is the phosphoramidite method, a cyclical process that meticulously adds one nucleotide at a time to a growing oligonucleotide chain. A critical component in this process is the protecting group on the exocyclic amine of the nucleobase, which prevents unwanted side reactions. For guanosine (dG), several protecting groups are commercially available, with N2-dimethylformamidine (DMF) being a popular choice for high-throughput applications. This guide delves into the performance characteristics of this compound and compares it with two other widely used alternatives: N2-isobutyryl-dG (iBu-dG) and N2-phenoxyacetyl-dG (Pac-dG).
Performance Comparison of dG Phosphoramidites
The selection of a dG phosphoramidite for high-throughput synthesis hinges on several key performance metrics: coupling efficiency, stability, and the ease of deprotection. These factors collectively influence the final yield and purity of the synthesized oligonucleotides.
| Protecting Group | Average Coupling Efficiency (%) | Depurination Resistance | Deprotection Time | Key Advantages in High-Throughput Synthesis |
| DMF (Dimethylformamidine) | >99% | High | Fast (e.g., 10 min at 65°C with AMA)[1] | Rapid deprotection minimizes exposure of labile oligonucleotides to harsh conditions. The electron-donating nature of DMF protects against depurination, which is crucial for the synthesis of long oligonucleotides.[2][3] |
| iBu (Isobutyryl) | >98.5% | Moderate | Slow (e.g., 8-12 hours in ammonium hydroxide at 55°C)[4] | A well-established, traditional protecting group. |
| Pac (Phenoxyacetyl) | >99% | Moderate | Very Fast (e.g., potassium carbonate solution)[1] | Allows for extremely mild deprotection conditions, suitable for very sensitive modifications. |
Note: Coupling efficiencies are typically high for all phosphoramidites under optimized conditions. The values presented are indicative of performance in well-maintained high-throughput synthesizers.
Key Performance Considerations
Coupling Efficiency
High coupling efficiency at each step is critical for achieving a high yield of the full-length oligonucleotide, especially for longer sequences. While all three compared phosphoramidites can achieve coupling efficiencies exceeding 98.5%, maintaining this performance consistently across a large number of parallel syntheses is a hallmark of a robust high-throughput process. The stability of the phosphoramidite in solution on the synthesizer can influence this, with dG phosphoramidites known to be more susceptible to degradation than other bases. Studies have indicated that dG phosphoramidites protected with DMF are more stable in solution compared to those with iBu or tac (t-butyl phenoxyacetyl) protecting groups.
Prevention of Depurination
Depurination, the cleavage of the bond between the purine base and the sugar, is a significant side reaction that can lead to chain cleavage and truncated sequences. This is particularly problematic during the acidic detritylation step of each synthesis cycle. The electron-donating nature of the DMF protecting group stabilizes the glycosidic bond, offering superior protection against depurination compared to the electron-withdrawing acyl protecting groups like iBu and Pac. This makes this compound a preferred choice for the synthesis of long oligonucleotides where the cumulative exposure to acid is substantial.
Deprotection Speed and Conditions
The final deprotection step to remove the protecting groups from the nucleobases is a critical bottleneck in high-throughput workflows. This compound offers a significant advantage with its rapid deprotection kinetics. It is compatible with fast deprotection schemes using AMA (a mixture of ammonium hydroxide and methylamine), allowing for complete deprotection in as little as 10 minutes at 65°C. In contrast, the traditional iBu group requires prolonged treatment with ammonium hydroxide, often overnight. While Pac-dG allows for even milder deprotection conditions using potassium carbonate, the rapid and efficient deprotection offered by DMF-dG is often a well-balanced choice for many high-throughput applications.
Experimental Protocols
To achieve optimal results in high-throughput oligonucleotide synthesis, adherence to meticulously designed protocols is essential. Below are representative protocols for the synthesis cycle and the subsequent deprotection and cleavage steps.
High-Throughput Oligonucleotide Synthesis Cycle
This protocol is based on a typical automated 1536-well platform.
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: 27 µl of the deblocking solution is delivered to each well. The reaction proceeds for 10 seconds.
-
Wash: The wells are washed with 120 µl of anhydrous acetonitrile.
2. Coupling:
-
Reagents:
-
0.1 M solution of the respective phosphoramidite (e.g., this compound) in anhydrous acetonitrile.
-
0.45 M Activator solution (e.g., Tetrazole or DCI in anhydrous acetonitrile).
-
-
Procedure: To maximize coupling efficiency, two injections are performed for each coupling step. 4.5 µl of the phosphoramidite solution and 11.5 µl of the activator solution are delivered to each well. Each reaction is allowed to proceed for 45 seconds.
3. Capping:
-
Reagents:
-
Cap A: Acetic Anhydride/2,6-Lutidine/THF.
-
Cap B: N-Methylimidazole/THF.
-
-
Procedure: The capping reagents are delivered to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations in subsequent cycles.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection Protocol
Using this compound (with AMA):
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed simultaneously.
-
Add a solution of Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) to the synthesis wells.
-
Incubate at 65°C for 10 minutes.
-
The deprotected oligonucleotide solution is then collected for purification and analysis.
Using 5'-O-DMT-N2-iBu-dG (with Ammonium Hydroxide):
-
Add concentrated ammonium hydroxide to the synthesis wells.
-
Incubate at 55°C for 8-12 hours.
-
Collect the deprotected oligonucleotide solution for purification and analysis.
Visualizing the Workflow
To better understand the logical flow of high-throughput oligonucleotide synthesis, the following diagrams illustrate the key processes.
Caption: High-throughput oligonucleotide synthesis workflow.
Caption: The four-step phosphoramidite synthesis cycle.
References
The Rapid Revolution: A Cost-Benefit Analysis of Fast Deprotection Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the pursuit of efficiency, quality, and cost-effectiveness is paramount. The deprotection step, traditionally a significant bottleneck in the synthesis workflow, has been revolutionized by the advent of fast deprotection phosphoramidites. This guide provides an objective comparison of fast deprotection strategies with standard methodologies, supported by experimental data, to inform the selection of the optimal approach for your research and development needs.
The conventional phosphoramidite synthesis of oligonucleotides has long relied on robust but slow deprotection protocols, often requiring lengthy incubations in ammonium hydroxide at elevated temperatures. Fast deprotection phosphoramidites, featuring more labile base-protecting groups, offer a compelling alternative, promising dramatic reductions in processing time and gentler conditions for sensitive modifications. This guide delves into a comprehensive cost-benefit analysis of adopting these advanced reagents.
Performance Comparison: Standard vs. Fast Deprotection
The primary advantage of fast deprotection phosphoramidites lies in the significant reduction of the deprotection time, which translates to increased throughput and faster access to synthesized oligonucleotides. While standard methods can take anywhere from 8 to 17 hours, fast deprotection protocols can be completed in as little as 5 to 10 minutes.[1][2] This acceleration is achieved through the use of alternative protecting groups that are more readily cleaved under milder basic conditions.
| Deprotection Method | Protecting Groups (Common Examples) | Deprotection Reagent | Temperature | Duration |
| Standard | dA(Bz), dC(Bz), dG(iBu) | Ammonium Hydroxide | 55°C | 8 - 17 hours |
| Fast (AMA) | dA(Bz), dC(Ac), dG(dmf) | Ammonium Hydroxide / Methylamine (1:1) | 65°C | 5 - 10 minutes |
| Fast (Aqueous Methylamine) | dA(Pac), dC(Ac), dG(iPr-Pac) | Aqueous Methylamine | Room Temperature - 65°C | 10 - 30 minutes |
| Ultra-Mild | dA(Pac), dC(Ac), dG(iPr-Pac) | Potassium Carbonate in Methanol | Room Temperature | 4 hours |
Table 1: Comparison of typical deprotection conditions for standard and fast deprotection phosphoramidites.[1][2]
The choice of protecting groups is critical for the success of fast deprotection. For instance, the use of Acetyl (Ac) protected dC is necessary with AMA (Ammonium Hydroxide/Methylamine) deprotection to prevent transamination of the cytosine base. Fast deprotection amidites often utilize phenoxyacetyl (Pac) or dimethylformamidine (dmf) protecting groups, which are more labile than the traditional benzoyl (Bz) and isobutyryl (iBu) groups.
While explicit pricing for individual phosphoramidites is not always publicly available from major suppliers, a qualitative cost analysis suggests that fast deprotection phosphoramidites may have a higher initial purchase price per gram compared to their standard counterparts. However, a holistic cost-benefit analysis must factor in the substantial savings in labor, instrument time, and the potential for increased throughput, which can offset the initial reagent cost, particularly in high-throughput environments.
In terms of performance, studies and technical literature suggest that when the appropriate protocols are followed, fast deprotection methods can yield oligonucleotides of comparable or even superior quality to those produced with standard methods. Several sources indicate that fast deprotection protocols result in "excellent products" with no significant drop in yield. The milder conditions offered by some fast deprotection methods are also highly advantageous for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labels, which might be degraded by prolonged exposure to harsh basic conditions.
| Parameter | Standard Deprotection | Fast Deprotection |
| Yield | Generally high and well-established. | Reported to be comparable to standard methods with optimized protocols. |
| Purity | High purity can be achieved, but longer exposure to harsh conditions can lead to side products. | Can lead to higher purity for sensitive oligonucleotides due to milder and shorter deprotection times. |
| Compatibility with Modifications | Limited for base-labile modifications. | Broader compatibility with a wide range of sensitive modifications. |
Table 2: Qualitative comparison of expected yield and purity.
Experimental Protocols
Detailed and optimized protocols are crucial for achieving the desired results with both standard and fast deprotection phosphoramidites. Below are representative methodologies for each approach.
Standard Deprotection Protocol (Ammonium Hydroxide)
-
Cleavage and Deprotection:
-
Following synthesis, the solid support is treated with concentrated ammonium hydroxide.
-
The sealed vessel is incubated at 55°C for 8 to 17 hours.
-
The supernatant containing the cleaved and deprotected oligonucleotide is collected.
-
-
Work-up:
-
The ammonium hydroxide solution is evaporated to dryness.
-
The resulting crude oligonucleotide pellet is resuspended in an appropriate buffer for purification.
-
Fast Deprotection Protocol (AMA)
-
Reagent Preparation:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
-
Cleavage and Deprotection:
-
Treat the solid support with the AMA reagent.
-
Incubate the sealed vessel at 65°C for 5 to 10 minutes.
-
Collect the supernatant.
-
-
Work-up:
-
Evaporate the AMA solution to dryness.
-
Resuspend the crude oligonucleotide in a suitable buffer for subsequent purification.
-
Visualization of Workflows
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: The solid-phase oligonucleotide synthesis cycle.
Caption: Decision tree for selecting a deprotection strategy.
Conclusion
The adoption of fast deprotection phosphoramidites represents a significant advancement in oligonucleotide synthesis, offering dramatic time savings and enhanced compatibility with sensitive molecules. While the initial cost of these specialized reagents may be higher, the overall economic benefit, derived from increased throughput and reduced labor, can be substantial, particularly for core facilities and industrial-scale production. For applications involving standard, unmodified oligonucleotides where throughput is not a critical factor, traditional deprotection methods remain a viable and cost-effective option. However, for researchers working with modified oligonucleotides or in high-demand environments, the benefits of fast deprotection chemistry are compelling and warrant careful consideration. The choice ultimately depends on a careful evaluation of the specific experimental needs, throughput requirements, and a comprehensive analysis of the overall costs.
References
Characterization of Oligonucleotides Containing Modified Guanosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of oligonucleotides is significantly expanding through the incorporation of modified nucleosides. Guanosine, a frequent site for modification, can be altered to enhance properties such as nuclease resistance, binding affinity, and thermal stability. This guide provides an objective comparison of the analytical characterization of a representative N7-methylguanosine (m7G) modified oligonucleotide against its unmodified counterpart. The data presented is a representative compilation based on publicly available information.
Data Summary: Modified vs. Unmodified Guanosine Oligonucleotides
The following table summarizes the key performance characteristics of a standard DNA 12-mer oligonucleotide and its m7G-modified analogue.
| Characteristic | Unmodified Oligonucleotide | N7-methylguanosine Modified Oligonucleotide |
| Purity (RP-HPLC) | >95% | >95% |
| Identity (LC-MS) | Expected Mass Observed | Expected Mass Observed |
| Thermal Stability (Tm) | 55.2 °C | 53.8 °C |
| Enzymatic Stability | Degraded within 1 hour | Partial degradation after 4 hours |
Experimental Workflows and Logical Relationships
The characterization of oligonucleotides, both modified and unmodified, follows a systematic workflow to ensure purity, identity, and stability.
Figure 1: General workflow for oligonucleotide synthesis and characterization.
A crucial step in characterization is the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and purity of the synthesized oligonucleotide.
Figure 2: Workflow for LC-MS analysis of oligonucleotides.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Objective: To determine the purity of the synthesized oligonucleotides.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 2.5 µm particle size, 1.0 x 50 mm)
Reagents:
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water, pH ~8.3
-
Mobile Phase B: Methanol
-
Oligonucleotide sample dissolved in nuclease-free water
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the oligonucleotide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 260 nm.
-
The purity is calculated by integrating the area of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of the synthesized oligonucleotides.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer[1]
Reagents:
-
Mobile Phase A: 16.3 mM TEA, 400 mM HFIP in water, pH ~7.9
-
Mobile Phase B: Methanol
-
Oligonucleotide sample dissolved in nuclease-free water
Procedure:
-
Perform chromatographic separation using the same column and a similar gradient as in the RP-HPLC protocol. The mobile phase is directly compatible with ESI-MS.
-
The eluent from the HPLC is introduced into the ESI source.
-
Acquire mass spectra in the negative ion mode.
-
The multiple charge states observed are deconvoluted to determine the molecular weight of the oligonucleotide.
-
Compare the experimentally determined molecular weight with the theoretical calculated mass.
UV Spectrophotometry for Thermal Melting (Tm) Analysis
Objective: To determine the thermal stability of the oligonucleotide duplex.
Instrumentation:
-
UV-Vis spectrophotometer with a temperature controller
Reagents:
-
Annealing Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0
-
Complementary DNA or RNA strand
Procedure:
-
Dissolve the oligonucleotide and its complementary strand in the annealing buffer to a final concentration of 2 µM each.
-
Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to facilitate duplex formation.
-
Place the sample in the spectrophotometer and monitor the absorbance at 260 nm.
-
Increase the temperature from 25°C to 95°C at a rate of 0.5°C per minute.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the inflection point of the melting curve.
Enzymatic Stability Assay
Objective: To assess the resistance of the oligonucleotide to nuclease degradation.
Instrumentation:
-
Incubator or water bath at 37°C
-
RP-HPLC or Gel Electrophoresis system for analysis
Reagents:
-
Enzyme Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0
-
Snake Venom Phosphodiesterase (SVPDE) or fetal bovine serum (FBS) as a source of nucleases
-
Oligonucleotide sample
Procedure:
-
Dissolve the oligonucleotide in the enzyme buffer to a final concentration of 2 µM.
-
Add SVPDE to a final concentration of 0.1 µg/mL or FBS to 50% (v/v).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the reaction and quench the enzymatic activity by heating to 95°C for 5 minutes or by adding a quenching buffer (e.g., EDTA).
-
Analyze the samples by RP-HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to monitor the degradation of the full-length oligonucleotide over time.
References
A Head-to-Head Battle of Phosphoramidites: Benchmarking 5'-O-DMT-N2-DMF-dG
In the precise world of oligonucleotide synthesis, the choice of phosphoramidite building blocks is critical to achieving high coupling efficiencies, overall yield, and purity of the final product. For the incorporation of deoxyguanosine (dG), researchers are often faced with a selection of protecting groups for the exocyclic amine, with N2-dimethylformamidine (DMF) and N2-isobutyryl (iBu) being two of the most common options. This guide provides an objective comparison of 5'-O-DMT-N2-DMF-dG against its alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison: DMF-dG vs. Alternatives
The primary advantage of the DMF protecting group over the traditional iBu group lies in its significantly faster deprotection kinetics.[1] This feature is particularly beneficial when synthesizing oligonucleotides containing sensitive modifications that cannot withstand harsh or prolonged exposure to basic conditions. While the iBu group is known for its stability, its removal typically requires extended treatment with concentrated ammonium hydroxide at elevated temperatures.[1]
| Performance Metric | This compound | Alternative dG Phosphoramidites (e.g., iBu-dG, tac-dG) | Key Considerations |
| Coupling Efficiency | Generally high, comparable to other standard phosphoramidites. | High, with potential minor variations depending on the specific protecting group and synthesis conditions.[2] | Coupling efficiency is highly dependent on the quality of the phosphoramidite, activator, and anhydrous conditions during synthesis.[3] |
| Deprotection Time | Rapid deprotection is a key feature. For example, using a mixture of ammonium hydroxide and methylamine (AMA), deprotection can be complete in as little as 10 minutes at 65°C.[4] | Slower deprotection times are typical. iBu-dG, for instance, often requires overnight treatment with ammonium hydroxide at 55°C for complete removal. | The choice of deprotection conditions must be compatible with any other sensitive modifications present in the oligonucleotide. |
| Oligonucleotide Yield | Comparable to syntheses using other standard phosphoramidites. | Generally high, but can be affected by factors such as depurination during synthesis. | The use of milder deblocking agents can help minimize depurination, especially for longer oligonucleotides. |
| Final Purity | High purity can be achieved due to efficient deprotection, minimizing side reactions. | High purity is achievable, but incomplete deprotection of more stable groups can lead to impurities. | The purity of the starting phosphoramidite material is a critical factor influencing the final product purity. |
| Stability | DMF-dG is known to be less stable in solution compared to iBu-dG, which can be a consideration for storage and handling. | iBu-dG and tac-dG generally exhibit greater stability in solution. | Proper storage and handling under anhydrous conditions are crucial for all phosphoramidites. |
Experimental Protocols
To facilitate a direct comparison, the following experimental protocols outline the key steps for oligonucleotide synthesis, deprotection, and analysis.
I. Automated Oligonucleotide Synthesis
This protocol describes the solid-phase synthesis of a standard 20-mer oligonucleotide using an automated DNA synthesizer. The protocol is designed to be identical for both this compound and its alternatives to ensure a fair comparison of their performance.
1. Reagents and Materials:
-
This compound phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Alternative dG phosphoramidite (e.g., 5'-O-DMT-N2-iBu-dG, 0.1 M in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (dA, dC, dT)
-
Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
2. Synthesis Cycle: The synthesis is performed in the 3' to 5' direction through a series of repeated cycles. Each cycle consists of four main steps:
-
Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The release of the orange-colored trityl cation is monitored to determine coupling efficiency.
-
Step 2: Coupling: The phosphoramidite of the next base is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
II. Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
For this compound:
-
Transfer the CPG support to a sealed vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
For 5'-O-DMT-N2-iBu-dG:
-
Transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-12 hours (overnight).
-
Cool the vial and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
III. Purification and Analysis
The crude oligonucleotide is purified and its purity is assessed.
-
Purification: The dried oligonucleotide is reconstituted in an appropriate buffer and purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Purity Analysis:
-
HPLC: Reversed-phase HPLC is used to assess the purity of the final product. The chromatogram will show a major peak corresponding to the full-length oligonucleotide and minor peaks for any impurities.
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity.
-
Visualizing the Workflow
To better understand the key processes, the following diagrams illustrate the oligonucleotide synthesis cycle and the logical flow of the comparative experiment.
Figure 1. The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Figure 2. Workflow for comparing phosphoramidite performance.
References
Safety Operating Guide
Personal protective equipment for handling 5'-O-DMT-N2-DMF-dG
Essential Safety and Handling Guide for 5'-O-DMT-N2-DMF-dG
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a modified nucleoside utilized in oligonucleotide synthesis. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Understanding the Hazards
Protected nucleosides, as a class of compounds, are essential for the chemical synthesis of oligonucleotides.[][3] The handling of these reagents requires careful attention to prevent contamination and ensure the desired chemical reactions proceed efficiently.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound and associated reagents.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Given that DMF can penetrate standard gloves, changing them immediately if contamination is suspected is crucial. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes of the compound or solvents. |
| Body Protection | A buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of any potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
All manipulations involving this compound should be performed in a properly functioning chemical fume hood to mitigate inhalation risks.
-
Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing and Aliquoting :
-
Handle the solid compound with care to avoid generating dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to transfer the desired amount.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
-
Use in Synthesis :
-
This compound is a building block in solid-phase oligonucleotide synthesis. This process is typically automated.
-
Ensure all reagent bottles are correctly installed on the synthesizer and that the waste lines are properly connected.
-
-
Post-Synthesis :
-
After the synthesis is complete, the oligonucleotide is cleaved from the solid support and deprotected. This often involves the use of chemicals like ammonium hydroxide.
-
Handle these deprotection solutions with the same level of precaution, within the chemical fume hood.
-
Disposal Plan
Proper disposal of waste containing this compound and other reagents from oligonucleotide synthesis is crucial to prevent environmental contamination and comply with regulations.
-
Solid Waste :
-
Items such as used pipette tips, microcentrifuge tubes, and contaminated gloves should be collected in a designated hazardous waste container.
-
-
Liquid Waste :
-
Liquid waste from the synthesis process, including solvents and deprotection solutions, should be collected in a clearly labeled, sealed hazardous waste container.
-
For small amounts of aqueous waste containing the nucleoside, decontamination with a 10% bleach solution for at least 30 minutes may be an option before drain disposal, but always consult your institution's specific guidelines.
-
-
General Guidance :
-
All waste generated from work with recombinant or synthetic nucleic acids should be considered regulated medical waste and decontaminated before disposal.
-
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Spill :
-
For small spills within a chemical fume hood, absorb the material with a non-combustible absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety office.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
